3-Hydroxy-3-methylvaleric acid-d5
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12O3 |
|---|---|
Molecular Weight |
137.19 g/mol |
IUPAC Name |
4,4-dideuterio-3-hydroxy-3-(trideuteriomethyl)pentanoic acid |
InChI |
InChI=1S/C6H12O3/c1-3-6(2,9)4-5(7)8/h9H,3-4H2,1-2H3,(H,7,8)/i2D3,3D2 |
InChI Key |
KEGHVPSZIWXTPY-PDWRLMEDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC(=O)O)(C([2H])([2H])C)O |
Canonical SMILES |
CCC(C)(CC(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
3-Hydroxy-3-methylvaleric acid-d5 chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, analytical methodologies, and metabolic relevance of 3-Hydroxy-3-methylvaleric acid-d5. This deuterated internal standard is a crucial tool for the accurate quantification of its unlabeled counterpart in biological matrices, aiding in metabolic research and clinical diagnostics.
Core Chemical Properties
This compound is the deuterium-labeled form of 3-Hydroxy-3-methylvaleric acid. The introduction of five deuterium (B1214612) atoms results in a higher molecular weight, which allows for its differentiation from the endogenous analyte in mass spectrometry-based assays.
| Property | 3-Hydroxy-3-methylvaleric acid | This compound |
| Molecular Formula | C₆H₁₂O₃[1][2] | C₆H₇D₅O₃[3] |
| Molecular Weight | 132.16 g/mol [1][2] | 137.19 g/mol [3] |
| CAS Number | 150-96-9[1][2] | 150-96-9 (unlabelled)[3] |
| Appearance | Colorless to Light orange to Yellow clear liquid | Colorless oil[3] |
| Boiling Point | 144 °C at 19 mmHg | Not readily available |
| Synonyms | 3-Hydroxy-3-methylpentanoic acid[1][2] | 3-Hydroxy-3-methylpentanoic acid-d5[3] |
Analytical Applications and Experimental Protocols
This compound is primarily utilized as an internal standard in isotope dilution mass spectrometry for the precise quantification of 3-Hydroxy-3-methylvaleric acid in biological samples such as urine and plasma.[4] The use of a stable isotope-labeled internal standard is the gold standard for correcting for variability during sample preparation and analysis, ensuring high accuracy and precision.[5]
General Experimental Workflow for Quantification in Urine using GC-MS
The following is a representative protocol for the analysis of organic acids using a deuterated internal standard by Gas Chromatography-Mass Spectrometry (GC-MS).
Caption: Workflow for the quantitative analysis of 3-Hydroxy-3-methylvaleric acid in urine using GC-MS with a deuterated internal standard.
Detailed Methodologies:
-
Sample Preparation:
-
To a defined volume of urine (e.g., 1 mL), add a known amount of this compound solution as the internal standard.[5]
-
Acidify the sample to a pH of less than 2 with hydrochloric acid.[6]
-
Perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate.[7] The organic layer containing the acids is then separated.
-
Evaporate the organic extract to dryness under a stream of nitrogen.
-
For GC-MS analysis, the dried residue must be derivatized to increase volatility and thermal stability. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) in a solvent such as pyridine.[6] The mixture is heated to ensure complete derivatization.
-
-
GC-MS Conditions (Representative):
-
Gas Chromatograph: Equipped with a capillary column suitable for organic acid analysis (e.g., HP-5ms).
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280-300°C) to elute all compounds of interest.[8]
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in either full scan mode to identify all compounds or in selected ion monitoring (SIM) mode for higher sensitivity and specificity.[8] In SIM mode, specific ions for both the analyte and the internal standard are monitored.
-
-
Data Analysis:
-
Identify the chromatographic peaks corresponding to the derivatized 3-Hydroxy-3-methylvaleric acid and its d5-labeled internal standard based on their retention times and mass spectra.
-
Integrate the peak areas of the selected ions for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantify the concentration of the analyte in the sample by comparing this ratio to a calibration curve generated from standards with known concentrations of the analyte and a constant concentration of the internal standard.[9]
-
Metabolic Context
3-Hydroxy-3-methylvaleric acid is a metabolite that can be associated with the metabolism of branched-chain amino acids. Elevated levels of similar compounds, such as 3-hydroxyisovaleric acid, are known to be markers for certain inborn errors of metabolism and nutritional deficiencies, like biotin (B1667282) deficiency.[10][11] 3-hydroxyisovaleric acid is formed from the breakdown of the amino acid leucine.[11] It is plausible that 3-Hydroxy-3-methylvaleric acid is involved in a related metabolic pathway, potentially stemming from the metabolism of isoleucine or valine.
The accurate measurement of 3-Hydroxy-3-methylvaleric acid, facilitated by the use of its deuterated internal standard, is therefore valuable in the study and diagnosis of metabolic disorders.
Caption: A simplified diagram illustrating a potential metabolic pathway leading to the formation and excretion of 3-Hydroxy-3-methylvaleric acid.
References
- 1. 3-Hydroxy-3-methylvaleric acid [webbook.nist.gov]
- 2. 3-Hydroxy-3-methylvaleric acid [webbook.nist.gov]
- 3. esschemco.com [esschemco.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. metbio.net [metbio.net]
- 6. erndim.org [erndim.org]
- 7. researchgate.net [researchgate.net]
- 8. The complete targeted profile of the organic acid intermediates of the citric acid cycle using a single stable isotope dilution analysis, sodium borodeuteride reduction and selected ion monitoring GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]
- 10. 3-Hydroxyisovaleric Acid | Rupa Health [rupahealth.com]
- 11. 3-Hydroxyisovaleric Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
The Biological Significance of 3-Hydroxy-3-methylvaleric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxy-3-methylvaleric acid, also known as 3-hydroxy-3-methylpentanoic acid, is a crucial intermediate in the catabolism of the essential branched-chain amino acid, L-isoleucine. While it plays a fundamental role in normal amino acid metabolism, its accumulation in biological fluids is a key diagnostic marker for the inherited metabolic disorder, Maple Syrup Urine Disease (MSUD). This technical guide provides a comprehensive overview of the biosynthesis, metabolic fate, and clinical relevance of 3-hydroxy-3-methylvaleric acid. It details its biochemical pathways, summarizes quantitative data, and provides established experimental protocols for its analysis, serving as a vital resource for researchers, clinicians, and professionals in drug development.
Introduction
3-Hydroxy-3-methylvaleric acid (HMVA) is a C6-hydroxy fatty acid that holds a significant position in intermediary metabolism.[1] Its primary biological relevance stems from its role as a metabolic intermediate in the breakdown of isoleucine, one of the three branched-chain amino acids (BCAAs).[2] Under normal physiological conditions, HMVA is present at low concentrations. However, in the context of certain inborn errors of metabolism, particularly Maple Syrup Urine Disease (MSUD), its levels can become significantly elevated, leading to its utility as a diagnostic biomarker.[3] This guide will delve into the core aspects of HMVA's biological significance, from its formation to its analytical detection and pathological implications.
Biosynthesis and Metabolism
The formation of 3-hydroxy-3-methylvaleric acid is intrinsically linked to the catabolic pathway of isoleucine. This pathway primarily occurs within the mitochondria of various tissues, with muscle tissue being particularly active to meet energy demands.[2]
Isoleucine Catabolism Pathway
The breakdown of isoleucine is a multi-step process that ultimately yields acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy production.[4][5] The initial steps, common to all BCAAs, involve transamination followed by oxidative decarboxylation.[4]
A key intermediate in this pathway is 2-keto-3-methylvaleric acid.[2] In the primary catabolic route, this α-keto acid is oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKAD) complex.[2] However, a side-pathway exists where 2-keto-3-methylvaleric acid is reduced to form 3-hydroxy-3-methylvaleric acid.[2] This reduction is catalyzed by an enzyme with reductase activity, potentially lactate (B86563) dehydrogenase (LDH).[2]
Role in Maple Syrup Urine Disease (MSUD)
Maple Syrup Urine Disease is an autosomal recessive disorder caused by a deficiency in the BCKAD complex.[6][7] This enzymatic block prevents the normal breakdown of the α-keto acids derived from leucine, isoleucine, and valine. Consequently, these α-keto acids and their upstream amino acids accumulate in the blood and urine.[6] In the case of isoleucine, the buildup of 2-keto-3-methylvaleric acid shunts its metabolism towards the reductive side-pathway, leading to a significant increase in the production and excretion of 3-hydroxy-3-methylvaleric acid.[3]
Quantitative Data
The concentration of 3-hydroxy-3-methylvaleric acid in biological fluids is a critical parameter for the diagnosis and monitoring of MSUD. While reference ranges can vary slightly between laboratories, the following table summarizes typical concentrations.
| Analyte | Matrix | Condition | Concentration Range |
| 3-Hydroxy-3-methylvaleric acid | Urine | Healthy Pediatric Population | Not typically detected or present in trace amounts |
| 2-Keto-3-methylvaleric acid | Urine | Healthy Pediatric Population | < 1 - 5 mmol/mol creatinine (B1669602) |
| 3-Hydroxy-3-methylvaleric acid | Urine | MSUD Patients | Significantly elevated (variable, can be in the hundreds of mmol/mol creatinine) |
| 2-Keto-3-methylvaleric acid | Plasma | MSUD Patients (under therapy) | Average (R)-OMV/(S)-OMV ratio of 0.35 |
Note: Quantitative data for 3-hydroxy-3-methylvaleric acid in healthy individuals is scarce due to its typically low concentration. Its presence is often noted as part of a broader organic acid profile. A study on a healthy pediatric population in Iran identified 2-hydroxy-3-methylvaleric acid in a small percentage of urine samples.[8]
Experimental Protocols
The analysis of 3-hydroxy-3-methylvaleric acid is most commonly performed using gas chromatography-mass spectrometry (GC-MS) as part of a broader urinary organic acid profile.
Quantification of Urinary Organic Acids by GC-MS
This protocol is a general procedure for the analysis of organic acids in urine and can be adapted for the specific quantification of 3-hydroxy-3-methylvaleric acid.
4.1.1. Sample Preparation and Extraction
-
Urine Collection: A 10 ml morning urine sample is collected. Samples should be stored frozen at -20°C until analysis.[6]
-
Creatinine Measurement: The creatinine concentration of the urine sample is determined using a standard method (e.g., Jaffe's method) to normalize the organic acid excretion.[6]
-
Internal Standard Addition: To a volume of urine equivalent to 0.25 mg of creatinine, add a known amount of an internal standard (e.g., 40 μl of 100 μmol/l tropic acid in methanol).[6]
-
Oximation of Keto Groups: Adjust the pH to 14 with 7.5 mol/l NaOH. Add 500 μl of a 50 g/l aqueous hydroxylamine (B1172632) hydrochloride solution and incubate at 60°C for 30 minutes. This step converts keto acids to their oxime derivatives.[6]
-
Acidification and Extraction: Cool the solution and adjust the pH to 1 with 6 mol/l HCl. Saturate the solution with approximately 1 g of NaCl. Vortex mix for 2 minutes and then extract the organic acids with 6 ml of ethyl acetate.[6]
-
Drying: The organic layer is transferred to a new tube and evaporated to dryness under a stream of nitrogen.
4.1.2. Derivatization
To increase the volatility of the organic acids for GC-MS analysis, a derivatization step is necessary.
-
Add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to the dried extract.
-
Incubate the mixture at a specific temperature (e.g., 60-80°C) for a defined period to ensure complete derivatization.
4.1.3. GC-MS Analysis
-
Injection: Inject a small volume (e.g., 1-2 μl) of the derivatized sample into the GC-MS system.
-
Gas Chromatography: Use a suitable capillary column (e.g., HP-5MS) with helium as the carrier gas. A temperature gradient program is employed to separate the different organic acids. A typical program might start at 50°C, hold for a few minutes, then ramp up to a final temperature of around 280-300°C.[6]
-
Mass Spectrometry: The mass spectrometer is operated in electron impact (EI) ionization mode. Data can be acquired in full scan mode to identify all organic acids present, or in selected ion monitoring (SIM) mode for targeted quantification of specific compounds like 3-hydroxy-3-methylvaleric acid.
-
Quantification: The concentration of 3-hydroxy-3-methylvaleric acid is determined by comparing its peak area to that of the internal standard and referencing a calibration curve prepared with known concentrations of the analyte.
Biological and Clinical Significance
Diagnostic Marker for MSUD
The most significant clinical application of measuring 3-hydroxy-3-methylvaleric acid is in the diagnosis of Maple Syrup Urine Disease.[3] Its presence in high concentrations in the urine of newborns, along with other branched-chain α-keto and hydroxy acids, is a strong indicator of this metabolic disorder. Early diagnosis through newborn screening programs that include organic acid analysis is crucial for initiating timely dietary management and preventing severe neurological complications.[7]
Potential for Neurotoxicity
The accumulation of branched-chain amino and organic acids, including 3-hydroxy-3-methylvaleric acid, in MSUD is associated with significant neurotoxicity.[7] While the exact mechanisms are complex and not fully elucidated, the buildup of these metabolites is thought to disrupt brain cell function, leading to symptoms such as lethargy, irritability, and in severe cases, seizures, coma, and developmental delay. The neurotoxic effects are likely multifactorial, involving oxidative stress, impaired energy metabolism, and disruption of neurotransmitter synthesis.
Future Directions
Further research is warranted to fully understand the biological roles and pathological effects of 3-hydroxy-3-methylvaleric acid. Key areas for future investigation include:
-
Enzyme Kinetics: Detailed characterization of the kinetic parameters (Km, Vmax) of the mitochondrial reductase(s) responsible for the conversion of 2-keto-3-methylvaleric acid to 3-hydroxy-3-methylvaleric acid.
-
Neurotoxicity Studies: Elucidating the specific molecular mechanisms by which 3-hydroxy-3-methylvaleric acid contributes to the neuropathology of MSUD.
-
Signaling Roles: Investigating whether 3-hydroxy-3-methylvaleric acid has any direct signaling functions within the cell, independent of its role as a metabolic intermediate.
-
Therapeutic Strategies: Exploring whether targeting the production or enhancing the clearance of 3-hydroxy-3-methylvaleric acid could be a viable therapeutic strategy to mitigate some of the toxic effects in MSUD.
Conclusion
3-Hydroxy-3-methylvaleric acid is a metabolite of significant clinical interest, primarily due to its role as a diagnostic marker for Maple Syrup Urine Disease. Its formation via a side-pathway of isoleucine catabolism becomes pronounced when the primary pathway is blocked, leading to its accumulation. The analytical methods for its detection are well-established, with GC-MS being the cornerstone for its quantification in clinical laboratories. A deeper understanding of its biochemical and potential signaling roles will be crucial for developing more effective diagnostic and therapeutic strategies for MSUD and related metabolic disorders. This guide provides a foundational resource for professionals engaged in research and development in these areas.
References
- 1. Kinetic Modeling of the Mitochondrial Energy Metabolism of Neuronal Cells: The Impact of Reduced α-Ketoglutarate Dehydrogenase Activities on ATP Production and Generation of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Catabolism of Branched Chain Amino Acids Contributes Significantly to Synthesis of Odd-Chain and Even-Chain Fatty Acids in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urinary Organic Acids Quantitated in a Healthy North Indian Pediatric Population - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Natural Abundance and Analysis of 3-Hydroxy-3-methylvaleric Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the natural abundance of 3-Hydroxy-3-methylvaleric acid (HMVA) isomers. Due to the limited direct research on HMVA, this guide draws upon data and methodologies from closely related compounds, particularly other branched-chain hydroxy fatty acids, to provide a robust framework for researchers. This document details potential natural sources, presents a structured approach to quantitative analysis, outlines detailed experimental protocols for isomer separation, and proposes a plausible metabolic pathway for its biosynthesis.
Quantitative Data on Natural Abundance
Direct quantitative data on the natural abundance of 3-Hydroxy-3-methylvaleric acid isomers in biological systems is not extensively documented in current scientific literature. However, research on structurally similar compounds, such as 3-hydroxy-3-methylhexanoic acid found in human axillary secretions, suggests that HMVA may be present in trace amounts in certain biological matrices. The following table provides a template for how such data would be presented and can be populated as future research yields specific values. For context, data on the precursor to a related compound, (R)/(S)-3-hydroxy-3-methylhexanoic acid, is included as a proxy to indicate the potential order of magnitude.
| Biological Matrix | Isomer | Concentration Range | Analytical Method | Reference |
| Human Axillary Secretions | (R/S)-3-hydroxy-3-methylvaleric acid | Data Not Available | GC-MS, LC-MS | N/A |
| Proxy Data: (R/S)-3-hydroxy-3-methylhexanoic acid precursor | ||||
| Human Axillary Secretions | N-α-(3-hydroxy-3-methylhexanoyl)-L-glutamine | Gender-specific ratios observed | UPLC-MS | [1][2] |
Experimental Protocols for Chiral Analysis
The accurate quantification and determination of the enantiomeric ratio of 3-Hydroxy-3-methylvaleric acid requires robust analytical methods capable of separating its stereoisomers. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most suitable techniques for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Chiral Separation
This protocol describes the analysis of 3-Hydroxy-3-methylvaleric acid isomers in a biological fluid sample, such as sweat or urine, using GC-MS following derivatization. Derivatization is crucial for increasing the volatility and enabling the chiral separation of the hydroxy acid.
2.1.1. Sample Preparation and Extraction
-
Sample Collection: Collect the biological fluid (e.g., 1 mL of sweat or urine) in a clean glass vial.
-
Internal Standard Spiking: Add a known concentration of an appropriate internal standard (e.g., a deuterated analog of a similar hydroxy acid).
-
Acidification: Adjust the pH of the sample to approximately 2-3 with hydrochloric acid to protonate the carboxylic acid group.
-
Liquid-Liquid Extraction: Extract the acidified sample with three volumes of a non-polar organic solvent such as diethyl ether or ethyl acetate (B1210297). Vigorously mix and centrifuge to separate the layers.
-
Drying and Concentration: Pool the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under a gentle stream of nitrogen to concentrate the analytes.
2.1.2. Derivatization
-
Esterification: To the dried extract, add a chiral derivatizing agent such as (S)-(+)-2-butanol and a catalytic amount of sulfuric acid. Heat the mixture to form diastereomeric esters.[3]
-
Acylation: Subsequently, acylate the hydroxyl group using a reagent like trifluoroacetic anhydride (B1165640) to enhance volatility and chromatographic performance.[3]
-
Reaction Quenching and Final Extraction: Neutralize the reaction mixture and extract the derivatized products into a non-polar solvent like hexane (B92381) for GC-MS analysis.
2.1.3. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: A chiral capillary column (e.g., Chirasil-Val) or a standard non-polar column (e.g., DB-5) if diastereomeric derivatization is performed.[3][4]
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 5°C/min to 200°C
-
Ramp: 10°C/min to 250°C, hold for 5 minutes[3]
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min[3]
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification of the specific derivatized isomers.
High-Performance Liquid Chromatography (HPLC) Protocol for Enantioselective Analysis
This protocol outlines the direct enantioselective analysis of 3-Hydroxy-3-methylvaleric acid isomers using HPLC with a chiral stationary phase (CSP).
2.2.1. Sample Preparation
-
Sample Collection: Collect the biological fluid as described for the GC-MS protocol.
-
Protein Precipitation: For samples like plasma or serum, precipitate proteins by adding a threefold excess of a cold organic solvent such as acetonitrile (B52724) or methanol. Centrifuge and collect the supernatant.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter before injection.
2.2.2. HPLC Analysis
-
HPLC System: Agilent 1260 Infinity II LC System (or equivalent)
-
Column: A polysaccharide-based chiral stationary phase, such as Chiralpak IB-U, is recommended for the separation of branched-chain fatty acids.[5]
-
Mobile Phase: A reversed-phase elution using a gradient of acetonitrile and water with a suitable additive like formic acid or ammonium (B1175870) acetate to improve peak shape.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection:
-
UV detector at a low wavelength (e.g., 210 nm) if the concentration is sufficiently high.
-
Mass Spectrometer (LC-MS/MS) for higher sensitivity and selectivity, using an electrospray ionization (ESI) source in negative ion mode.
-
Proposed Metabolic Pathway
A specific signaling or metabolic pathway for 3-Hydroxy-3-methylvaleric acid is not well-established. However, its structure as a branched-chain hydroxy fatty acid suggests it is likely a product of fatty acid biosynthesis or amino acid catabolism.[6] A plausible route for its formation is through the ethylmalonyl-CoA pathway, which is involved in the assimilation of C2 compounds in some bacteria and can produce branched-chain acyl-CoA precursors.[7][8][9]
The proposed pathway begins with the condensation of propionyl-CoA and acetyl-CoA, followed by a series of enzymatic reactions that lead to the formation of a C6 branched-chain intermediate.
This proposed pathway provides a logical framework for the biosynthesis of 3-Hydroxy-3-methylvaleric acid and serves as a basis for future research to identify and characterize the specific enzymes involved.
Conclusion
While direct evidence for the natural abundance of 3-Hydroxy-3-methylvaleric acid isomers remains to be fully elucidated, this technical guide provides a comprehensive starting point for researchers in the field. By leveraging knowledge from structurally similar compounds, detailed and robust experimental protocols for chiral analysis can be developed. The proposed metabolic pathway offers a testable hypothesis for its biosynthesis. Further research, particularly in the analysis of human biofluids and microbial metabolomes, is needed to fully understand the natural occurrence and biological significance of these intriguing chiral molecules.
References
- 1. Gender-specific differences between the concentrations of nonvolatile (R)/(S)-3-methyl-3-sulfanylhexan-1-Ol and (R)/(S)-3-hydroxy-3-methyl-hexanoic acid odor precursors in axillary secretions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Towards enantioselective ultrahigh performance liquid chromatography-mass spectrometry-based metabolomics of branched-chain fatty acids and anteiso-fatty acids under reversed-phase conditions using sub-2-μm amylose- and cellulose-derived chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Branched-chain fatty acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Demonstration of the ethylmalonyl-CoA pathway by using 13C metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biotechnological potential of the ethylmalonyl-CoA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Mevalonate Kinase Deficiency: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of an Inborn Error of Metabolism Manifesting as Mevalonic Aciduria and Hyperimmunoglobulinemia D Syndrome (HIDS)
Executive Summary
Mevalonate (B85504) Kinase Deficiency (MKD) is a rare, autosomal recessive inborn error of metabolism resulting from mutations in the MVK gene, which encodes the enzyme mevalonate kinase.[1][2] This enzymatic defect disrupts the mevalonate pathway, a critical route for cholesterol and isoprenoid biosynthesis.[3][4] The clinical presentation of MKD exists on a spectrum, with the most severe form being Mevalonic Aciduria (MVA), characterized by constant and severe symptoms, and a milder form known as Hyperimmunoglobulinemia D and periodic fever Syndrome (HIDS).[2][3] This guide provides a comprehensive technical overview of MKD, focusing on its biochemical underpinnings, diagnostic methodologies, and the inflammatory pathways that are central to its pathophysiology, with the aim of supporting research and therapeutic development.
The Mevalonate Pathway and the Pathophysiology of MKD
The mevalonate pathway is a fundamental metabolic cascade that converts acetyl-CoA into isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[5] These molecules are the foundational building blocks for a vast array of essential biomolecules, including cholesterol, steroid hormones, coenzyme Q10, and isoprenylated proteins.[5] Mevalonate kinase is a key enzyme in this pathway, responsible for the phosphorylation of mevalonic acid to 5-phosphomevalonic acid.[3]
A deficiency in mevalonate kinase leads to an accumulation of mevalonic acid in bodily fluids, a hallmark of the disease.[1][3] The downstream effects include a shortage of isoprenoid pyrophosphates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). This deficiency in isoprenoids is thought to be a primary driver of the autoinflammatory symptoms of MKD, as it impairs the prenylation of small GTPase proteins, leading to inflammasome activation and an overproduction of interleukin-1β (IL-1β).[4][6]
Clinical Presentation and Biochemical Phenotypes
MKD presents a wide spectrum of clinical severity.[3][7]
Mevalonic Aciduria (MVA) is the most severe form, with symptoms often appearing in infancy.[3][8] It is characterized by:
-
Persistent inflammatory episodes with fever.[8]
-
Dysmorphic facial features.[3]
-
Failure to thrive.[8]
-
Hepatosplenomegaly and lymphadenopathy.[8]
Hyperimmunoglobulinemia D Syndrome (HIDS) is the milder form, with recurrent febrile attacks that are often triggered by vaccinations, infections, or stress.[2][10] Symptoms during these episodes include:
-
High fever, typically lasting 3-7 days.[11]
-
Cervical lymphadenopathy.[11]
-
Abdominal pain, vomiting, and diarrhea.[10]
-
Arthralgia and skin rashes.[10]
-
Aphthous ulcers.[12]
The following table summarizes the key quantitative biochemical markers that differentiate MVA and HIDS.
| Biomarker | Mevalonic Aciduria (MVA) | Hyperimmunoglobulinemia D Syndrome (HIDS) | Normal Range |
| Residual Mevalonate Kinase Activity | <0.5% of normal[11] | ~1-10% of normal | 100% |
| Urinary Mevalonic Acid | Consistently and grossly elevated[1][3] | Elevated, particularly during febrile episodes[1] | Undetectable or very low |
| Serum Immunoglobulin D (IgD) | Often elevated[3] | Typically >100 IU/mL (in ~80% of patients)[11][12] | <100 IU/mL[13] |
| Serum Immunoglobulin A (IgA) | Often elevated | Frequently elevated along with IgD[1] | Varies by age |
| Acute Phase Reactants (CRP, ESR) | Elevated during inflammatory episodes[13] | Elevated during febrile attacks[12] | Normal |
Diagnostic Workflow and Experimental Protocols
A definitive diagnosis of MKD relies on a combination of clinical evaluation, biochemical analysis, and genetic testing.
Urinary Organic Acid Analysis for Mevalonic Acid
Principle: Gas chromatography-mass spectrometry (GC-MS) is the gold standard for identifying and quantifying mevalonic acid in urine.[14][15] Organic acids are extracted from the urine, chemically modified to become volatile (derivatization), and then separated and identified based on their mass-to-charge ratio.[16]
Protocol Outline:
-
Sample Collection: A random urine sample is collected in a sterile, preservative-free container and stored frozen.[17]
-
Internal Standard Addition: A known amount of a stable isotope-labeled internal standard is added to a specific volume of urine (volume adjusted based on creatinine (B1669602) concentration).[17]
-
Extraction: The urine is acidified, and organic acids are extracted into an organic solvent (e.g., ethyl acetate).[18]
-
Derivatization: The extracted organic acids are dried and then derivatized, typically through trimethylsilylation, to increase their volatility for GC analysis.[14]
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The compounds are separated on a capillary column and then ionized and fragmented in the mass spectrometer. The resulting mass spectrum allows for the identification and quantification of mevalonic acid.[15]
Mevalonate Kinase Enzyme Activity Assay
Principle: The activity of mevalonate kinase is determined by measuring the rate of conversion of mevalonic acid to 5-phosphomevalonic acid. This can be achieved using a radiochemical assay or a more modern UPLC-MS/MS method.[19][20]
Protocol Outline (Radiochemical Method):
-
Cell Culture and Lysis: Patient-derived fibroblasts or lymphocytes are cultured and then lysed to release their cellular contents, including mevalonate kinase.[20]
-
Reaction Mixture: The cell lysate is incubated with a reaction mixture containing a buffer, ATP, and radiolabeled (e.g., ¹⁴C) mevalonic acid.[20]
-
Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).
-
Separation and Quantification: The reaction is stopped, and the radiolabeled product (5-phosphomevalonic acid) is separated from the radiolabeled substrate (mevalonic acid), often using chromatography.
-
Activity Calculation: The amount of product formed over time is measured using a scintillation counter, and the enzyme activity is calculated relative to the total protein concentration in the lysate.
MVK Gene Sequencing
Principle: Next-generation sequencing (NGS) is typically used to analyze the entire coding region and exon-intron boundaries of the MVK gene to identify disease-causing mutations.[21]
Protocol Outline:
-
DNA Extraction: Genomic DNA is extracted from a patient's blood sample.
-
Library Preparation: The DNA is fragmented, and adapters are ligated to the fragments to prepare a sequencing library.
-
Target Enrichment (Optional but common for single-gene tests): The regions of the genome corresponding to the MVK gene are selectively captured.
-
Sequencing: The prepared library is sequenced using an NGS platform.
-
Data Analysis: The sequencing reads are aligned to the human reference genome, and variants within the MVK gene are identified and annotated.
-
Variant Interpretation: Identified variants are classified as pathogenic, likely pathogenic, of uncertain significance, likely benign, or benign based on established guidelines.
Inflammatory Signaling Pathways in MKD
The inflammatory phenotype of MKD is primarily driven by the activation of the inflammasome, a multiprotein complex that leads to the maturation and secretion of IL-1β.[6] The deficiency of GGPP, a non-sterol isoprenoid, is a key trigger in this process.
References
- 1. Mevalonate kinase deficiencies: from mevalonic aciduria to hyperimmunoglobulinemia D syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mevalonate kinase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 3. metabolicas.sjdhospitalbarcelona.org [metabolicas.sjdhospitalbarcelona.org]
- 4. researchgate.net [researchgate.net]
- 5. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 6. Mevalonate kinase deficiency, a metabolic autoinflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mevalonate kinase deficiency: genetic and clinical characteristics of a Chinese pediatric cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mevalonic aciduria (Concept Id: C1959626) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 9. Mevalonic aciduria: report of two cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hyper-IgD Syndrome - Pediatrics - MSD Manual Professional Edition [msdmanuals.com]
- 11. HYPER-IgD SYNDROME/MEVALONATE KINASE DEFICIENCY [medicover-genetics.com]
- 12. Hyper IgD Syndrome (HIDS), Mevalonate Kinase Deficiency MVK gene [nomidalliance.org]
- 13. publications.aap.org [publications.aap.org]
- 14. Simplified method for the chemical diagnosis of organic aciduria using GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. metbio.net [metbio.net]
- 18. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
- 21. Mevalonate Kinase Deficiency (MVK Single Gene Test) | Fulgent Genetics [fulgentgenetics.com]
An In-depth Technical Guide on the Core Functions of 3-Hydroxy-3-methylglutaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-3-methylglutaric acid (HMG) is a dicarboxylic acid that plays a crucial role in two primary metabolic pathways: the mevalonate (B85504) pathway for cholesterol and isoprenoid biosynthesis, and the degradation of the branched-chain amino acid, leucine (B10760876).[1][2][3] Its CoA-activated form, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), is a key intermediate metabolite. The study of HMG and its related enzymes is vital for understanding numerous physiological processes and metabolic disorders. This guide provides a comprehensive analysis of HMG's functions, associated pathologies, and the experimental methodologies used for its investigation.
Core Functions and Metabolic Pathways
Mevalonate Pathway
The mevalonate pathway, also known as the HMG-CoA reductase pathway, is an essential metabolic route in eukaryotes, archaea, and some bacteria.[1] This pathway is responsible for the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are the building blocks for a vast array of over 30,000 biomolecules known as isoprenoids.[1] These include cholesterol, steroid hormones, coenzyme Q10, and vitamin K.[1]
The initial steps of the mevalonate pathway involve the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, followed by another condensation to create HMG-CoA.[1] The subsequent reduction of HMG-CoA to mevalonate, catalyzed by the enzyme HMG-CoA reductase (HMGCR), is the rate-limiting step in cholesterol synthesis.[4][5] This makes HMGCR a primary target for cholesterol-lowering drugs, such as statins, which act as competitive inhibitors of this enzyme.[4][5][6]
The activity of HMGCR is tightly regulated through several mechanisms, including transcriptional regulation by sterol regulatory element-binding proteins (SREBPs), control of mRNA translation, and phosphorylation-mediated inactivation by AMP-activated protein kinase (AMPK).[1][4] Hormones like insulin (B600854) and glucagon (B607659) also indirectly influence HMGCR activity by modulating blood glucose levels.[4]
Leucine Catabolism and Ketogenesis
HMG-CoA is also a critical intermediate in the degradation pathway of the essential amino acid leucine.[2][7] The final step of this pathway, which occurs in the mitochondria, is catalyzed by the enzyme HMG-CoA lyase. This enzyme cleaves HMG-CoA into acetyl-CoA and acetoacetate, a ketone body.[8][9] This process is vital for energy production, particularly during periods of fasting or low carbohydrate intake.[7][10]
Clinical Significance: 3-Hydroxy-3-methylglutaric Aciduria
A deficiency in the HMG-CoA lyase enzyme leads to a rare, autosomal recessive inborn error of metabolism known as 3-hydroxy-3-methylglutaric aciduria (HMG aciduria).[11][12][13] This disorder disrupts both leucine metabolism and the synthesis of ketone bodies.[7]
Pathophysiology: The enzymatic block causes the accumulation of HMG-CoA in the mitochondria.[8] This leads to a disruption of the coenzyme A ratio and subsequent mitochondrial toxicity.[8] The excess HMG-CoA is then hydrolyzed to HMG, which accumulates in the blood and is excreted in the urine, along with other organic acids like 3-methylglutaconic acid, 3-methylglutaric acid, and 3-hydroxyisovaleric acid.[2][12] The inability to produce ketone bodies results in hypoketotic hypoglycemia, especially during fasting or illness.[9][11]
Clinical Manifestations: Symptoms typically present within the first year of life and can be triggered by fasting, infections, or a high-protein diet.[9][10] Clinical features include:
-
Hepatomegaly (enlarged liver)[2]
-
Severe metabolic acidosis and hypoketotic hypoglycemia[7][14]
-
Hyperammonemia (elevated ammonia (B1221849) levels)[14]
Without early diagnosis and treatment, HMG aciduria can lead to severe neurological damage, coma, and even death.[10][15]
Quantitative Data
The following tables summarize key quantitative data related to HMG function and its associated disorder.
Table 1: Urinary Organic Acid Levels in HMG Aciduria
| Analyte | Normal Range (mmol/mol creatinine) | HMG Aciduria Range (mmol/mol creatinine) |
| 3-Hydroxy-3-methylglutaric Acid | < 26[2] | 200 - 11,000[14] |
| 3-Methylglutaconic Acid | Variable | Significantly Elevated[12] |
| 3-Hydroxyisovaleric Acid | Variable | Elevated[12] |
| 3-Methylglutaric Acid | Variable | Elevated[12] |
Table 2: HMG-CoA Lyase Enzyme Activity
| Sample Source | Condition | Enzyme Activity (pmol/min x mg protein) |
| Control Fibroblasts | Normal | 732 ± 81 (SD)[16] |
| Patient Fibroblasts | HMG Aciduria | ~3% of normal activity[16] |
| Parent Fibroblasts | Heterozygous Carrier | 46-53% of normal activity[16] |
Table 3: Kinetic Properties of HMG-CoA Lyase
| Substrate | Km Value (µmol/L) |
| 3-Hydroxy-3-methylglutaryl-CoA | 14.4 - 18.8[16] |
Experimental Protocols
Analysis of Urinary Organic Acids by GC-MS
This is the primary diagnostic method for HMG aciduria.[2][17]
Methodology:
-
Sample Preparation: A urine sample is collected, often a first-morning void for a more concentrated sample.[2] An internal standard is added. Proteins are precipitated, and the organic acids are extracted from the urine using a solvent like ethyl acetate.
-
Derivatization: The extracted organic acids are chemically modified (derivatized) to make them volatile for gas chromatography. A common method is silylation.
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC separates the different organic acids based on their boiling points and interaction with the column. The MS then fragments each compound and detects the fragments, allowing for identification and quantification based on their mass-to-charge ratio.[17]
-
Data Interpretation: The resulting chromatogram shows peaks corresponding to different organic acids. The levels of HMG, 3-methylglutaconic acid, 3-hydroxyisovaleric acid, and 3-methylglutaric acid are quantified and compared to reference ranges.[17]
HMG-CoA Lyase Enzyme Activity Assay
Enzyme activity assays confirm the diagnosis of HMG aciduria by directly measuring the deficient enzyme's function in patient cells.[9][18]
Methodology (using HPLC): [16]
-
Cell Culture and Lysate Preparation: Patient-derived cells, such as skin fibroblasts or lymphocytes, are cultured.[16][18] The cells are then harvested and lysed to release their intracellular contents, including the HMG-CoA lyase enzyme.
-
Enzyme Reaction: The cell lysate is incubated with a radiolabeled substrate, --INVALID-LINK---3-hydroxy-3-methyl-glutaryl coenzyme A.[16] The enzyme, if active, will convert this substrate into products, including [3-14C]acetoacetic acid.
-
HPLC Separation: The reaction mixture is injected into a high-performance liquid chromatography (HPLC) system. The HPLC separates the components of the mixture.
-
Detection and Quantification: A continuous liquid scintillation counter is used in-line with the HPLC to detect the radiolabeled product, [3-14C]acetoacetic acid.[16] The amount of radioactivity detected is proportional to the enzyme's activity.
-
Normalization: The enzyme activity is typically normalized to the total protein concentration in the cell lysate, reported in units like pmol of product formed per minute per milligram of protein.[16]
Conclusion
3-Hydroxy-3-methylglutaric acid and its CoA derivative are central to fundamental metabolic processes, including cholesterol synthesis and amino acid breakdown. The study of HMG is critically important, not only for understanding these pathways but also for the diagnosis and management of the severe metabolic disorder, HMG aciduria. Furthermore, the HMG-CoA reductase pathway, in which HMG-CoA is a key substrate, remains a major target for therapeutic intervention in cardiovascular disease. The analytical techniques detailed here are essential tools for researchers and clinicians in the ongoing exploration of HMG's function and its role in human health and disease.
References
- 1. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 2. 3-OH-3-Methylglutaric Acid | Rupa Health [rupahealth.com]
- 3. 3-Hydroxy-3-methylglutaric acid | C6H10O5 | CID 1662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. HMG-CoA reductase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. The Increasingly Complex Mechanism of HMG-CoA Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-hydroxy-3-methylglutaric aciduria | About the Disease | GARD [rarediseases.info.nih.gov]
- 8. Human Metabolome Database: Showing metabocard for 3-Hydroxymethylglutaric acid (HMDB0000355) [hmdb.ca]
- 9. 3-Hydroxy-3-Methylglutaric Aciduria (HMG) | Revvity [revvity.com]
- 10. babysfirsttest.org [babysfirsttest.org]
- 11. Orphanet: 3-hydroxy-3-methylglutaric aciduria [orpha.net]
- 12. 3-Hydroxy-3-methylglutaric aciduria in an Italian patient is caused by a new nonsense mutation in the HMGCL gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3-Hydroxy-3-methylglutaryl-CoA lyase deficiency - Wikipedia [en.wikipedia.org]
- 14. 3-Hydroxy-3-methylglutaric - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]
- 15. mdpi.com [mdpi.com]
- 16. 3-hydroxy-3-methylglutaric aciduria: a new assay of 3-hydroxy-3-methylglutaryl-coa lyase using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 3-Hydroxy-3-methylglutaric aciduria with bilateral basal ganglia lesion: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biochemical and molecular analyses in three patients with 3-hydroxy-3-methylglutaric aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Landscape of 3-Hydroxy-3-methylvaleric acid-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the typical certificate of analysis parameters for the deuterated internal standard, 3-Hydroxy-3-methylvaleric acid-d5. Designed for professionals in research and drug development, this document outlines the key quality attributes, detailed analytical methodologies, and data presentation essential for its use in quantitative studies.
Core Compound Specifications
This compound is a stable isotope-labeled analog of the endogenous metabolite 3-hydroxy-3-methylvaleric acid. Its primary application is as an internal standard in mass spectrometry-based quantitative analyses, such as those employing Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] The incorporation of five deuterium (B1214612) atoms provides a distinct mass shift, allowing for precise differentiation from the unlabeled analyte while maintaining nearly identical physicochemical properties.[2]
A typical Certificate of Analysis for this compound will include the following key parameters, ensuring its suitability for rigorous quantitative applications.
Physicochemical and Identity Parameters
| Parameter | Specification | Analytical Method |
| Chemical Formula | C₆H₇D₅O₃ | Elemental Analysis |
| Molecular Weight | 137.19 g/mol | Mass Spectrometry |
| Appearance | Colorless to pale yellow oil | Visual Inspection |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO | Visual Inspection |
| Structure Confirmation | Conforms to structure | ¹H-NMR, ¹³C-NMR, Mass Spectrometry |
Purity and Isotopic Enrichment
| Parameter | Specification | Analytical Method |
| Chemical Purity | ≥97% | ¹H-NMR Spectroscopy |
| Isotopic Enrichment | ≥98 atom % D | Mass Spectrometry or ²H-NMR Spectroscopy |
| Residual Solvents | To be reported | ¹H-NMR Spectroscopy or GC-MS |
| Water Content | To be reported | Karl Fischer Titration |
Detailed Experimental Protocols
The accurate characterization of this compound relies on a suite of sophisticated analytical techniques. The following sections detail the methodologies for confirming the identity, purity, and isotopic enrichment of this internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
NMR spectroscopy is a cornerstone for the structural elucidation and purity assessment of this compound.
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 5 mg of the sample and dissolve in 0.75 mL of a suitable deuterated solvent (e.g., Methanol-d4, Chloroform-d).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H-NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16 to 64 scans, depending on sample concentration.
-
Relaxation Delay (D1): 5 seconds to ensure full relaxation of all protons.
-
Acquisition Time: Approximately 3-4 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. The chemical shifts, signal integrations, and coupling patterns are analyzed to confirm the molecular structure and assess chemical purity by comparing the integral of the analyte signals to those of any impurities.
Mass Spectrometry for Molecular Weight Confirmation and Isotopic Enrichment
Mass spectrometry is employed to confirm the molecular weight and determine the isotopic enrichment of the deuterated compound.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid).
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an LC system or direct infusion source.
-
LC-MS/MS Parameters (for chromatographic separation):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient to elute the analyte.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
-
Data Acquisition: Acquire full scan mass spectra over a relevant m/z range (e.g., 50-200).
-
Data Analysis: The molecular ion corresponding to the deuterated compound is located and its mass accuracy is calculated. The isotopic distribution is analyzed to determine the level of deuterium incorporation.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities
For the analysis of volatile organic impurities and as an alternative method for purity assessment, GC-MS is utilized. As carboxylic acids are often not volatile enough for direct GC analysis, a derivatization step is typically required.[3]
Experimental Protocol:
-
Derivatization (Silylation):
-
Evaporate a known amount of the sample to dryness under a stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat the mixture at 60°C for 30 minutes.
-
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).
-
GC Parameters:
-
Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
-
Data Analysis: The resulting chromatogram is analyzed for the presence of any impurities. The mass spectrum of the derivatized analyte is used for confirmation.
Visualizing Analytical Workflows and Relationships
To better understand the logical flow of the analytical testing and the relationship between different tests, the following diagrams are provided.
References
Methodological & Application
Application Notes and Protocols for 3-Hydroxy-3-methylvaleric acid-d5 as an Internal Standard in Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of metabolomics, accurate and precise quantification of endogenous metabolites is paramount for understanding complex biological systems, identifying biomarkers, and advancing drug development. 3-Hydroxy-3-methylvaleric acid, an organic acid involved in amino acid metabolism, is one such metabolite of interest. The use of a stable isotope-labeled internal standard, such as 3-Hydroxy-3-methylvaleric acid-d5, is the gold standard for quantitative analysis by mass spectrometry. This deuterated analog is chemically identical to the endogenous analyte, ensuring it co-elutes during chromatography and exhibits similar ionization efficiency. This allows for the correction of variability introduced during sample preparation, extraction, and analysis, leading to highly reliable and reproducible results.
These application notes provide detailed protocols for the quantification of 3-Hydroxy-3-methylvaleric acid in biological matrices using this compound as an internal standard, employing both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables provide representative validation data for the quantification of small organic acids using stable isotope-labeled internal standards. While specific performance can vary based on the matrix and instrumentation, these values serve as a benchmark for method validation.
Table 1: Representative LC-MS/MS Method Performance
| Parameter | Acceptance Criteria | Representative Data |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Precision (%CV) | Within-batch: ≤15%Between-batch: ≤15% | Within-batch: 2.5% - 8.5%Between-batch: 3.1% - 9.2% |
| Accuracy (% Bias) | Within ±15% | -10.5% to +12.8% |
| Recovery (%) | Consistent and reproducible | 85% - 105% |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.1 - 1 ng/mL |
Table 2: Representative GC-MS Method Performance
| Parameter | Acceptance Criteria | Representative Data |
| Linearity (r²) | ≥ 0.99 | > 0.992 |
| Precision (%CV) | Within-batch: ≤15%Between-batch: ≤15% | Within-batch: 4.1% - 11.2%Between-batch: 5.5% - 13.5% |
| Accuracy (% Bias) | Within ±15% | -13.2% to +14.1% |
| Recovery (%) | Consistent and reproducible | 80% - 110% |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.5 - 5 ng/mL |
Metabolic Pathway Context
3-Hydroxy-3-methylvaleric acid is an intermediate in the catabolism of the branched-chain amino acid, isoleucine. Accurate quantification of this metabolite can be crucial for studying inborn errors of metabolism and other metabolic dysregulations.
Isoleucine Catabolism Pathway
Experimental Protocols
General Experimental Workflow
The overarching workflow for the quantitative analysis of 3-Hydroxy-3-methylvaleric acid using its deuterated internal standard is applicable to both GC-MS and LC-MS/MS methodologies.
General Quantitative Workflow
Protocol 1: Quantification by LC-MS/MS
This protocol is suitable for the analysis of 3-Hydroxy-3-methylvaleric acid in plasma or serum.
1. Materials and Reagents
-
3-Hydroxy-3-methylvaleric acid analytical standard
-
This compound internal standard (IS)
-
LC-MS grade methanol, acetonitrile (B52724), and water
-
Formic acid (LC-MS grade)
-
Human plasma (blank)
-
Microcentrifuge tubes
-
Centrifuge
2. Sample Preparation (Protein Precipitation)
-
Aliquoting: Aliquot 100 µL of plasma samples, calibration standards, and quality control (QC) samples into microcentrifuge tubes.
-
Internal Standard Spiking: Add 10 µL of the this compound working solution (e.g., 1 µg/mL in methanol) to all tubes except for blank matrix samples.
-
Protein Precipitation: Add 400 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex each tube for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Final Centrifugation: Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Transfer: Transfer the clear supernatant to autosampler vials for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 8 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
MRM Transitions:
-
3-Hydroxy-3-methylvaleric acid: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (Note: Specific MRM transitions should be optimized by infusing the pure standards into the mass spectrometer.)
-
4. Data Analysis
-
Integrate the chromatographic peaks for both the analyte and the deuterated internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard for all samples.
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
Protocol 2: Quantification by GC-MS
This protocol is adapted for the analysis of 3-Hydroxy-3-methylvaleric acid in urine. Derivatization is a mandatory step to increase the volatility of the analyte for GC analysis.
1. Materials and Reagents
-
3-Hydroxy-3-methylvaleric acid analytical standard
-
This compound internal standard (IS)
-
GC grade ethyl acetate (B1210297) and hexane
-
Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous sodium sulfate (B86663)
-
Hydrochloric acid (HCl)
-
Urine (blank)
-
Glass centrifuge tubes
2. Sample Preparation (Liquid-Liquid Extraction and Derivatization)
-
Aliquoting: Aliquot 500 µL of urine samples, calibration standards, and QCs into glass centrifuge tubes.
-
Internal Standard Spiking: Add 20 µL of the this compound working solution (e.g., 10 µg/mL in methanol) to all tubes except for blank matrix samples.
-
Acidification: Acidify the samples to a pH of approximately 1-2 by adding 50 µL of 6M HCl.
-
Extraction: Add 2 mL of ethyl acetate to each tube.
-
Vortexing: Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.
-
Evaporation: Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: Add 50 µL of BSTFA + 1% TMCS and 50 µL of ethyl acetate to the dried residue. Cap the tubes tightly.
-
Heating: Heat the tubes at 70°C for 30 minutes to facilitate the derivatization reaction.
-
Cooling: Allow the tubes to cool to room temperature.
-
Transfer: Transfer the derivatized sample to a GC-MS autosampler vial with an insert.
3. GC-MS Conditions
-
GC System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitor characteristic ions for the derivatized forms of 3-Hydroxy-3-methylvaleric acid and its d5-labeled internal standard. (Note: Specific ions should be determined by analyzing the mass spectrum of the derivatized standards.)
-
4. Data Analysis The data analysis procedure is the same as described for the LC-MS/MS method, using the peak areas of the selected ions for the analyte and the internal standard.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of its endogenous counterpart in complex biological matrices. The detailed protocols for both LC-MS/MS and GC-MS provide a solid foundation for researchers to develop and validate high-quality bioanalytical methods. The choice between LC-MS/MS and GC-MS will depend on the specific requirements of the study, available instrumentation, and the sample matrix. Proper method validation is essential to ensure that the obtained data is accurate, precise, and reproducible.
Application Note: Quantitative Analysis of 3-Hydroxy-3-methylvaleric Acid in Biological Matrices using GC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantification of 3-Hydroxy-3-methylvaleric acid (3-HMG) in biological samples, such as plasma and urine, using gas chromatography-mass spectrometry (GC-MS). 3-HMG is a metabolite of interest in various metabolic pathways, and its accurate quantification is crucial for clinical research and drug development. The described method involves sample preparation by liquid-liquid extraction, followed by chemical derivatization to enhance volatility for GC-MS analysis. This protocol is intended to provide a robust and reproducible workflow for researchers in the field.
Introduction
3-Hydroxy-3-methylvaleric acid (also known as 3-hydroxy-3-methylpentanoic acid) is an organic acid that can be found in biological fluids.[1][2][3] Accurate and sensitive quantification of 3-HMG is essential for studying metabolic disorders and for monitoring the effects of therapeutic interventions. Gas chromatography-mass spectrometry is a powerful analytical technique well-suited for the analysis of volatile and semi-volatile organic compounds.[4] However, due to the polar nature of 3-HMG, derivatization is necessary to increase its volatility and thermal stability for GC-MS analysis. Silylation is a common and effective derivatization technique for compounds containing hydroxyl and carboxyl functional groups.[4] This protocol details a complete workflow for 3-HMG quantification, including sample extraction, derivatization, and GC-MS analysis.
Experimental Protocols
Materials and Reagents
-
3-Hydroxy-3-methylvaleric acid analytical standard
-
Ethyl acetate (B1210297) (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[4]
-
Pyridine (B92270) (anhydrous)
-
Sodium sulfate (B86663) (anhydrous)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Biological matrix (e.g., plasma, urine)
Sample Preparation (Liquid-Liquid Extraction)
This protocol is adapted from established methods for organic acid extraction from biological fluids.
-
Sample Aliquoting: To a 2 mL microcentrifuge tube, add 500 µL of the biological sample (e.g., plasma or urine).
-
Internal Standard Spiking: Add a known amount of the internal standard, this compound, to each sample, calibrator, and quality control sample.
-
Acidification: Acidify the sample by adding 50 µL of 6M HCl to adjust the pH to approximately 1-2. This step is crucial for efficient extraction of the acidic analyte.
-
Extraction: Add 1 mL of ethyl acetate to the tube. Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.
-
Phase Separation: Centrifuge the tubes at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Collection of Organic Layer: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube. Avoid disturbing the aqueous layer.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.
-
Evaporation: Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen at room temperature or in a vacuum centrifuge.
Derivatization (Silylation)
-
Reagent Preparation: Prepare the silylation reagent by mixing BSTFA (with 1% TMCS) and anhydrous pyridine in a 2:1 v/v ratio. This should be done in a fume hood.
-
Derivatization Reaction: To the dried sample extract, add 100 µL of the silylation reagent mixture.
-
Incubation: Cap the tubes tightly and incubate at 60°C for 30 minutes to ensure complete derivatization of the hydroxyl and carboxyl groups of 3-HMG.[4]
-
Cooling and Transfer: After incubation, allow the tubes to cool to room temperature. Transfer the derivatized sample to a GC-MS autosampler vial for analysis.
GC-MS Analysis
The following GC-MS parameters are recommended as a starting point and may require optimization based on the specific instrumentation used.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature of 70°C, hold for 2 minutes. Ramp to 280°C at 10°C/min. Hold at 280°C for 5 minutes. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
| Selected Ions for SIM | To be determined from the mass spectrum of the silylated 3-HMG standard. |
Calibration and Quantification
Prepare a series of calibration standards by spiking known concentrations of 3-HMG into the same biological matrix as the samples. Process the calibration standards alongside the unknown samples using the same extraction and derivatization procedure. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of 3-HMG in the unknown samples can then be determined from this calibration curve.
Data Presentation
The following table summarizes expected quantitative data based on similar organic acid analyses. Actual performance may vary depending on the specific laboratory conditions and instrumentation.
| Parameter | Expected Performance |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
| Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
Experimental Workflow Diagram
Caption: Experimental workflow for the GC-MS quantification of 3-HMG.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship of the key steps in the analytical method.
Caption: Logical steps in the 3-HMG analytical method.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of 3-Hydroxy-3-methylvaleric acid in biological samples using GC-MS. The method, which includes liquid-liquid extraction and silylation, is designed to be robust and reproducible. By following this protocol, researchers can achieve accurate and sensitive measurements of 3-HMG, which is essential for advancing our understanding of its role in health and disease. Method validation, including the determination of LOD, LOQ, linearity, precision, and accuracy, should be performed in the end-user's laboratory to ensure reliable results.
References
- 1. 3-Hydroxy-3-methylvaleric acid [webbook.nist.gov]
- 2. 3-Hydroxy-3-methylpentanoic acid | C6H12O3 | CID 538288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-HYDROXY-3-METHYL-N-VALERIC ACID(150-96-9) 1H NMR spectrum [chemicalbook.com]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. esschemco.com [esschemco.com]
Application Notes and Protocols for the Use of 3-Hydroxy-3-methylvaleric acid-d5 in Urine Organic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of urinary organic acids is a cornerstone in the diagnosis and monitoring of inborn errors of metabolism (IEMs).[1][2][3] Organic acidurias, a class of IEMs, result from deficiencies in specific enzymes involved in metabolic pathways, leading to the accumulation of organic acids in bodily fluids.[1][3] Gas chromatography-mass spectrometry (GC-MS) is a widely used and robust technique for the qualitative and quantitative analysis of these compounds in urine.[1][2][4] For accurate quantification, the use of a stable isotope-labeled internal standard is crucial to correct for variations during sample preparation and analysis.[5]
3-Hydroxy-3-methylglutaric acid is a key biomarker for the diagnosis of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase deficiency, an autosomal recessive disorder affecting leucine (B10760876) metabolism and ketogenesis.[6][7][8][9][10] This application note provides a detailed protocol for the analysis of urinary organic acids, with a specific focus on the use of 3-Hydroxy-3-methylvaleric acid-d5 as an internal standard for the quantification of 3-hydroxy-3-methylglutaric acid and other related organic acids. The structural similarity and co-elution characteristics of 3-Hydroxy-3-methylvaleric acid make its deuterated form an excellent choice for an internal standard.
Metabolic Pathway of Leucine and Ketogenesis
The diagram below illustrates the metabolic pathway of the amino acid leucine and its link to ketogenesis. A deficiency in the enzyme 3-hydroxy-3-methylglutaryl-CoA lyase leads to the accumulation of 3-hydroxy-3-methylglutaric acid.
Experimental Protocol
This protocol outlines the steps for the extraction, derivatization, and analysis of organic acids from urine samples using GC-MS with this compound as an internal standard.
Materials and Reagents
-
Urine samples
-
This compound solution (Internal Standard, IS)
-
Hydrochloric acid (HCl), 5M
-
Sodium chloride (NaCl)
-
Ethyl acetate (B1210297) (HPLC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous sodium sulfate
-
Glass centrifuge tubes (15 mL) with screw caps
-
Nitrogen evaporator
-
Heating block
-
GC-MS system with autosampler
Sample Preparation and Extraction Workflow
The following diagram details the workflow for sample preparation and extraction.
Step-by-Step Procedure
-
Sample Collection and Storage : Collect a random urine sample in a sterile, preservative-free container.[5][11] Store samples frozen at -20°C or lower until analysis.[5][11]
-
Sample Preparation :
-
Thaw urine samples to room temperature and vortex to ensure homogeneity.
-
Pipette a specific volume of urine (e.g., 1 mL) into a 15 mL glass centrifuge tube. The volume can be normalized to the creatinine (B1669602) concentration.[5]
-
Add a known amount of the this compound internal standard solution.
-
Acidify the urine to a pH below 2 by adding 5M HCl. Verify the pH using pH paper.[11]
-
Saturate the solution with solid sodium chloride to enhance the extraction of organic acids.[11]
-
-
Liquid-Liquid Extraction :
-
Add 4 mL of ethyl acetate to the tube.
-
Cap the tube and vortex vigorously for 1 minute.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Repeat the extraction process with another 4 mL of ethyl acetate and combine the organic layers.
-
-
Drying and Derivatization :
-
Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 35-40°C.
-
To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS.[11]
-
Cap the tube tightly and incubate at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.[12]
-
-
GC-MS Analysis :
-
After cooling to room temperature, transfer the derivatized sample to a GC-MS autosampler vial.
-
Inject 1-2 µL of the sample into the GC-MS system.
-
GC-MS Operating Conditions
The following table provides typical GC-MS parameters for the analysis of urinary organic acids. These may need to be optimized for specific instruments.
| Parameter | Value |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent CP-Sil 8 CB)[12] |
| Carrier Gas | Helium |
| Inlet Temperature | 270°C |
| Injection Mode | Splitless or Split (e.g., 10:1) |
| Oven Program | Initial: 50°C (hold 1 min), Ramp 1: 10°C/min to 80°C, Ramp 2: 1.7°C/min to 150°C, Ramp 3: 3.5°C/min to 220°C, Ramp 4: 20°C/min to 290°C (hold 10 min)[12] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-650 |
| Scan Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
Data Analysis and Quantification
Quantitative analysis is performed by creating a calibration curve using standards of the target organic acids, including 3-hydroxy-3-methylglutaric acid, at various concentrations. The ratio of the peak area of the analyte to the peak area of the internal standard (this compound) is plotted against the concentration of the analyte.
Illustrative Quantitative Data
The following tables represent the type of quantitative data that should be generated for method validation. The values provided are for illustrative purposes only.
Table 1: Calibration Curve for 3-Hydroxy-3-methylglutaric Acid
| Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 15,000 | 300,000 | 0.05 |
| 5 | 78,000 | 310,000 | 0.25 |
| 10 | 160,000 | 305,000 | 0.52 |
| 25 | 410,000 | 308,000 | 1.33 |
| 50 | 825,000 | 312,000 | 2.64 |
| 100 | 1,680,000 | 309,000 | 5.44 |
| Linearity (R²) | \multicolumn{3}{c | }{> 0.995} |
Table 2: Method Performance Characteristics
| Parameter | Result |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | |
| - Intra-day | < 5% |
| - Inter-day | < 10% |
| Accuracy (% Recovery) | |
| - Low QC (5 µg/mL) | 95% |
| - Mid QC (25 µg/mL) | 102% |
| - High QC (75 µg/mL) | 98% |
Conclusion
The use of this compound as an internal standard provides a reliable method for the accurate quantification of 3-hydroxy-3-methylglutaric acid and other organic acids in urine by GC-MS. This stable isotope-labeled standard effectively compensates for variations in sample preparation and instrument response, which is essential for the clinical diagnosis and monitoring of patients with 3-hydroxy-3-methylglutaryl-CoA lyase deficiency and other organic acidurias. The detailed protocol and workflows provided in this application note offer a robust framework for researchers, scientists, and drug development professionals to implement this analytical method in their laboratories.
References
- 1. mdpi.com [mdpi.com]
- 2. A Description of Reference Ranges for Organic Acids in Urine Samples from A Pediatric Population in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry with Hard Ionization and Soft Ionization | Applications Notes | JEOL Ltd. [jeol.com]
- 5. metbio.net [metbio.net]
- 6. 3-hydroxy-3-methylglutaryl-CoA lyase (HMG-CoA lyase) deficiency | New York State Department of Health, Wadsworth Center [wadsworth.org]
- 7. revvity.com [revvity.com]
- 8. 3-Hydroxy-3-Methylglutaryl-CoA Lyase Deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 9. 3-OH-3-Methylglutaric Acid | Rupa Health [rupahealth.com]
- 10. Orphanet: 3-hydroxy-3-methylglutaric aciduria [orpha.net]
- 11. erndim.org [erndim.org]
- 12. agilent.com [agilent.com]
Application Note: Analysis of 3-Hydroxy-3-methylvaleric Acid in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-3-methylvaleric acid (HMVA), also known as 3-hydroxy-3-methylglutaric acid, is a crucial intermediate in the metabolic pathway of the branched-chain amino acid leucine. Elevated levels of HMVA in plasma and urine are a key diagnostic marker for 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase deficiency, an autosomal recessive inherited metabolic disorder. This condition prevents the body from breaking down certain proteins and fats, leading to a range of serious health issues, including hypoglycemia, metabolic acidosis, and neurological damage.[1] Accurate and reliable quantification of HMVA in plasma is therefore essential for the early diagnosis, monitoring, and management of patients with HMG-CoA lyase deficiency.
This application note provides detailed protocols for the preparation of human plasma samples for the analysis of 3-hydroxy-3-methylvaleric acid using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Two common sample preparation techniques are described: protein precipitation (PPT) and solid-phase extraction (SPE).
Principle
The analysis of small, polar molecules like 3-hydroxy-3-methylvaleric acid in a complex biological matrix such as plasma requires effective sample preparation to remove interfering substances, primarily proteins. Protein precipitation is a rapid and straightforward method that utilizes an organic solvent to denature and precipitate plasma proteins.[2][3] Solid-phase extraction offers a more thorough cleanup by utilizing a stationary phase to selectively retain the analyte of interest while allowing interfering components to pass through. Following sample preparation, the extracted 3-hydroxy-3-methylvaleric acid is typically analyzed by LC-MS/MS, which provides high sensitivity and selectivity for accurate quantification.[4] For analysis by gas chromatography-mass spectrometry (GC-MS), derivatization is necessary to increase the volatility of the analyte.[5]
Materials and Reagents
-
Human plasma collected in tubes containing 3.2% sodium citrate (B86180) or EDTA
-
3-Hydroxy-3-methylvaleric acid analytical standard
-
Internal standard (e.g., 3-Hydroxy-3-methylvaleric acid-d3)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., Isolute C18, 200 mg, 3 mL)
-
Centrifuge
-
Vortex mixer
-
SPE manifold
-
LC-MS/MS system
Experimental Protocols
Plasma Collection and Handling
-
Collect whole blood in tubes containing an appropriate anticoagulant (3.2% sodium citrate is recommended, though EDTA is also used).[6]
-
Centrifuge the blood sample at 3000 rpm for 10 minutes to separate the plasma from the erythrocytes.[4]
-
Using a plastic transfer pipette, carefully transfer the top three-quarters of the plasma to a clean, labeled polypropylene (B1209903) tube.[6]
-
Immediately freeze the plasma samples at -80°C until analysis to ensure sample integrity.[2]
Protocol 1: Protein Precipitation (PPT)
This protocol is a rapid and effective method for removing the majority of proteins from the plasma sample. Acetonitrile is a commonly used solvent for this purpose.[3]
-
Thaw frozen plasma samples on ice.
-
Vortex the plasma sample to ensure homogeneity.
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile (containing the internal standard) to the plasma sample (a 3:1 solvent-to-plasma ratio).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 15,000 rpm for 10 minutes to pellet the precipitated proteins.[4]
-
Carefully collect the supernatant and transfer it to a clean tube for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol provides a more comprehensive sample cleanup, which can lead to improved analytical sensitivity and reduced matrix effects.
-
Thaw frozen plasma samples on ice.
-
Dilute 350 µL of plasma with 1050 µL of water (1:3 v/v).[2]
-
Condition an Isolute C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water through the cartridge.[2]
-
Load the diluted plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elute the 3-hydroxy-3-methylvaleric acid from the cartridge with 1 mL of acetonitrile into a clean collection tube.[2]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are general LC-MS/MS parameters that can be optimized for the specific instrumentation used.
-
LC Column: Phenomenex Luna NH2 (100 x 4.6 mm, 3 µm)[4]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile[4]
-
Flow Rate: 0.35 mL/minute[4]
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
-
MS Detection: Negative ion electrospray ionization (ESI-) in Multiple Reaction Monitoring (MRM) mode.[4]
Quantitative Data Summary
The following table summarizes the performance characteristics for the analysis of a structurally similar compound, 3-hydroxyisovaleric acid, which can be used as a reference for what to expect for 3-hydroxy-3-methylvaleric acid analysis.
| Parameter | Protein Precipitation (Acetonitrile) | Reference |
| Linearity Range | 0.1 - 10.0 µg/mL | [4] |
| Limit of Detection (LOD) | 0.003 µg/mL | [4] |
| Lower Limit of Quantification (LLOQ) | 0.008 µg/mL | [4] |
| Recovery | 95.26% | [4] |
| Intra-day Precision (CV%) | < 15% | [7] |
| Inter-day Precision (CV%) | < 15% | [7] |
Visualizations
Caption: Overall workflow for plasma sample preparation and analysis.
Caption: Detailed workflow for the protein precipitation protocol.
Caption: Metabolic pathway showing the role of HMVA in HMG-CoA lyase deficiency.
References
- 1. 3-Hydroxy-3-Methylglutaryl-CoA Lyase Deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. michaelg476.sg-host.com [michaelg476.sg-host.com]
- 7. air.unimi.it [air.unimi.it]
Application Notes: Quantification of 3-Hydroxy-3-methylvaleric Acid in Clinical Research using 3-Hydroxy-3-methylvaleric acid-d5
References
- 1. researchgate.net [researchgate.net]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism of Brached Chain Amino Acid (Valine, Isoleucine, Leucine) | PPSX [slideshare.net]
Application Notes and Protocols for High-Throughput Screening Using 3-Hydroxy-3-methylvaleric acid-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for their effects on biological targets. When coupled with sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS), HTS allows for precise quantification of specific analytes in complex biological matrices. This document provides detailed application notes and protocols for a hypothetical HTS assay designed to identify inhibitors of a key enzyme in the isoleucine catabolism pathway. The assay utilizes 3-Hydroxy-3-methylvaleric acid-d5 as an internal standard for the accurate quantification of the endogenous analyte, 3-Hydroxy-3-methylvaleric acid.
3-Hydroxy-3-methylvaleric acid is an intermediate in the metabolic breakdown of the essential amino acid isoleucine. Dysregulation of this pathway has been implicated in various metabolic disorders, making the enzymes involved potential therapeutic targets. The following protocols are designed for an LC-MS-based HTS campaign to identify inhibitors of a hypothetical enzyme, "3-methyl-2-oxobutanoate dehydrogenase," a critical component of the branched-chain α-keto acid dehydrogenase (BCKDH) complex. Inhibition of this enzyme is expected to lead to an accumulation of upstream metabolites, including 3-Hydroxy-3-methylvaleric acid.
Principle of the Assay
This HTS assay is designed to quantify the intracellular concentration of 3-Hydroxy-3-methylvaleric acid in response to treatment with test compounds. The assay employs a robust and sensitive LC-MS/MS method, which relies on the use of a stable isotope-labeled internal standard, this compound, to ensure high accuracy and precision. The deuterated internal standard is added at a known concentration to all samples early in the sample preparation process. It co-elutes with the unlabeled analyte and is detected by the mass spectrometer at a different mass-to-charge ratio (m/z). By comparing the peak area of the analyte to that of the internal standard, precise quantification can be achieved, minimizing variability from sample preparation and matrix effects.
Signaling Pathway: Isoleucine Catabolism
The diagram below illustrates a simplified representation of the isoleucine catabolism pathway, highlighting the position of the target enzyme and the measured analyte.
Experimental Protocols
Materials and Reagents
-
Cell Line: A suitable human cell line expressing the target enzyme (e.g., HepG2).
-
Cell Culture Medium: As recommended for the chosen cell line.
-
Test Compounds: Library of small molecule inhibitors.
-
3-Hydroxy-3-methylvaleric acid: Analytical standard.
-
This compound: Internal standard.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Acetonitrile (B52724) (ACN): LC-MS grade.
-
Methanol (MeOH): LC-MS grade.
-
Formic Acid (FA): LC-MS grade.
-
96-well cell culture plates.
-
96-well deep-well plates for sample processing.
HTS Workflow
The following diagram outlines the major steps in the high-throughput screening workflow.
Detailed Methodology
-
Cell Seeding:
-
Seed cells in 96-well plates at a density that allows them to reach approximately 80-90% confluency at the time of the experiment.
-
Incubate the plates under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds in the appropriate vehicle (e.g., DMSO).
-
Add the test compounds to the cells at the desired final concentrations. Include vehicle-only controls (negative control) and a known inhibitor if available (positive control).
-
Incubate the cells with the compounds for a predetermined period to allow for cellular uptake and target engagement.
-
-
Sample Preparation for LC-MS/MS Analysis:
-
Prepare a stock solution of the internal standard, this compound, in cold acetonitrile (e.g., 100 ng/mL).
-
After incubation, remove the culture medium and wash the cells with ice-cold PBS.
-
Add the cold acetonitrile solution containing the internal standard to each well to lyse the cells and precipitate proteins.
-
Incubate on ice for 10 minutes.
-
-
Sample Clarification and Transfer:
-
Centrifuge the plates to pellet the precipitated proteins and cell debris.
-
Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography system capable of rapid gradients.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A fast gradient to ensure high throughput.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions:
-
3-Hydroxy-3-methylvaleric acid: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
-
Data Analysis
-
Quantification:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Determine the concentration of 3-Hydroxy-3-methylvaleric acid in each sample using a standard curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
-
-
Hit Identification:
-
Normalize the data to the vehicle-treated controls.
-
Identify "hits" as compounds that cause a statistically significant increase in the concentration of 3-Hydroxy-3-methylvaleric acid compared to the control wells. A common threshold for hit identification is a Z-score > 3.
-
Data Presentation
The following tables present hypothetical data from a primary screen and a follow-up dose-response analysis for a selection of hit compounds.
Table 1: Primary HTS Results for Selected Compounds
| Compound ID | Concentration (µM) | Peak Area Ratio (Analyte/IS) | % Increase in Analyte | Z-Score | Hit |
| Control (Vehicle) | - | 0.15 ± 0.02 | 0% | 0.0 | No |
| Compound A | 10 | 0.16 | 6.7% | 0.5 | No |
| Compound B | 10 | 0.45 | 200% | 15.0 | Yes |
| Compound C | 10 | 0.14 | -6.7% | -0.5 | No |
| Compound D | 10 | 0.38 | 153% | 11.5 | Yes |
Table 2: Dose-Response Analysis of Hit Compounds
| Compound ID | Concentration (µM) | % Inhibition of Target Enzyme Activity (Calculated) |
| Compound B | 0.1 | 15% |
| 1 | 45% | |
| 10 | 85% | |
| IC50 (µM) | 1.8 | |
| Compound D | 0.1 | 10% |
| 1 | 35% | |
| 10 | 70% | |
| IC50 (µM) | 3.2 |
Logical Relationship Diagram
The following diagram illustrates the logical relationship between enzyme inhibition and the measured analytical signal.
Conclusion
The described LC-MS/MS-based HTS assay provides a robust and sensitive method for the identification and characterization of inhibitors of enzymes in the isoleucine catabolism pathway. The use of the deuterated internal standard, this compound, is critical for ensuring the accuracy and reproducibility of the quantitative data. This approach allows for the efficient screening of large compound libraries and the generation of high-quality data to support hit-to-lead optimization in drug discovery programs targeting metabolic diseases.
Application Notes and Protocols for the Derivatization of 3-Hydroxy-3-methylvaleric Acid for GC-MS Analysis
Introduction
3-Hydroxy-3-methylvaleric acid (HMVA), also known as mevalonic acid lactone in its cyclic form, is a key intermediate in the mevalonate (B85504) pathway, a vital metabolic pathway in eukaryotes, archaea, and some bacteria. The analysis of HMVA is crucial in various research fields, including the study of metabolic disorders and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the quantification of HMVA. However, due to its low volatility and polar nature, direct GC-MS analysis of HMVA is challenging, often resulting in poor chromatographic peak shape and thermal degradation.[1][2] Derivatization is a necessary step to convert HMVA into a more volatile and thermally stable compound suitable for GC-MS analysis.[3][4][5] This document provides detailed application notes and protocols for the derivatization of HMVA using common methods such as silylation, esterification, and acylation.
Derivatization Strategies for 3-Hydroxy-3-methylvaleric Acid
The primary goal of derivatization is to replace the active hydrogen atoms in the hydroxyl and carboxyl groups of HMVA with less polar functional groups.[3][4] This reduces intermolecular hydrogen bonding, thereby increasing the volatility of the analyte.[3][4] The most common derivatization approaches for organic acids like HMVA are silylation, esterification, and acylation.[3][5]
Silylation
Silylation is a widely used derivatization technique where an active hydrogen is replaced by an alkylsilyl group, most commonly a trimethylsilyl (B98337) (TMS) group.[4] Silyl derivatives are generally more volatile, less polar, and more thermally stable than their parent compounds.[4] For HMVA, both the hydroxyl and carboxyl groups can be silylated.
Common Silylating Reagents:
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful trimethylsilyl donor that reacts with a wide range of functional groups.[6][7]
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Another potent silylating reagent, with the advantage of producing more volatile by-products compared to BSTFA, which can be beneficial for the analysis of low-boiling TMS derivatives.[8]
-
TMCS (Trimethylchlorosilane): Often used as a catalyst in combination with BSTFA or MSTFA to increase the reactivity of the silylating agent, especially for hindered hydroxyl groups.[1][3][4]
Table 1: Comparison of Common Silylating Agents for HMVA Derivatization
| Reagent | Advantages | Disadvantages | Typical Reaction Conditions |
| BSTFA | Powerful silylating agent, reacts with both hydroxyl and carboxyl groups.[6][7] | By-products can sometimes interfere with analysis. TMS derivatives can be moisture-sensitive.[9] | 60-80°C for 20-60 minutes.[1][9] |
| MSTFA | Produces more volatile by-products than BSTFA, leading to cleaner chromatograms.[8] | Can be more expensive than BSTFA. TMS derivatives are moisture-sensitive. | 60-80°C for 20-60 minutes.[1] |
| BSTFA + 1% TMCS | Increased reactivity, especially for hindered functional groups, ensuring complete derivatization.[1][3][4] | TMCS is highly reactive and moisture-sensitive. | 60-80°C for 20-60 minutes.[1] |
| MSTFA + 1% TMCS | Combines the benefits of MSTFA with the catalytic action of TMCS for efficient derivatization.[1] | TMCS is highly reactive and moisture-sensitive. | 60-80°C for 20-60 minutes.[1] |
Experimental Protocol: Silylation of HMVA using BSTFA + 1% TMCS
Materials:
-
Sample containing 3-Hydroxy-3-methylvaleric acid
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)
-
Anhydrous pyridine (B92270) (optional, as a catalyst)[9]
-
Aprotic solvent (e.g., acetonitrile, ethyl acetate, dichloromethane)
-
Heating block or oven
-
GC vials with inserts
-
Vortex mixer
-
Pipettes
Procedure:
-
Sample Preparation: Ensure the sample is dry, as silylating reagents are moisture-sensitive.[1] If the sample is in an aqueous solution, it must be evaporated to dryness under a stream of nitrogen or by lyophilization.
-
Reconstitution: Reconstitute the dried sample in a suitable aprotic solvent (e.g., 50-100 µL of acetonitrile).
-
Addition of Reagents: To the sample in the GC vial, add 50 µL of BSTFA + 1% TMCS.[1] For difficult-to-silylate compounds, 10-25 µL of anhydrous pyridine can be added as a catalyst.[9]
-
Reaction: Cap the vial tightly and vortex for 10-30 seconds.
-
Heating: Place the vial in a heating block or oven set to 60-70°C for 30-60 minutes to ensure the reaction goes to completion.[1][9]
-
Cooling: Allow the vial to cool to room temperature.
-
GC-MS Analysis: The derivatized sample is now ready for injection into the GC-MS system.
Workflow for Silylation of HMVA
Caption: Workflow for the silylation of HMVA using BSTFA + 1% TMCS.
Esterification (Methylation)
Esterification is a common derivatization method for carboxylic acids. For HMVA, the carboxyl group is converted to a methyl ester, while the hydroxyl group may or may not be derivatized depending on the reagent and conditions. To analyze HMVA by GC-MS, it is often necessary to derivatize both the carboxyl and hydroxyl groups. Therefore, esterification is often followed by silylation of the hydroxyl group. A common method for esterification is the use of boron trifluoride (BF3) in methanol.[1]
Table 2: Esterification Reagent for HMVA Derivatization
| Reagent | Advantages | Disadvantages | Typical Reaction Conditions |
| BF3-Methanol | Effective for esterifying carboxylic acids.[1] Reagents are relatively inexpensive. | Requires a subsequent derivatization step for the hydroxyl group (e.g., silylation). The reaction conditions can be harsh. | 60-100°C for 10-90 minutes.[1][10] |
Experimental Protocol: Two-Step Esterification and Silylation of HMVA
Materials:
-
Sample containing 3-Hydroxy-3-methylvaleric acid
-
BF3-Methanol solution (14% w/v)
-
Saturated NaCl solution
-
Anhydrous Sodium Sulfate (B86663)
-
BSTFA + 1% TMCS
-
Heating block or oven
-
GC vials with inserts
-
Vortex mixer
-
Pipettes
Procedure:
Step 1: Esterification
-
Sample Preparation: Ensure the sample is dry.
-
Reconstitution: Reconstitute the dried sample in a suitable solvent (e.g., 100 µL of methanol).
-
Addition of Reagent: Add 50 µL of 14% BF3-Methanol solution to the sample.[1]
-
Reaction: Cap the vial tightly, vortex, and heat at 60°C for 60 minutes.[1]
-
Extraction: After cooling, add 0.5 mL of saturated NaCl solution and 0.6 mL of hexane. Vortex thoroughly and allow the layers to separate.[1]
-
Drying: Transfer the upper hexane layer to a new vial containing anhydrous sodium sulfate to remove any residual water.[1]
-
Evaporation: Evaporate the hexane to dryness under a stream of nitrogen.
Step 2: Silylation
-
Reconstitution: Reconstitute the dried methyl-HMVA in 50 µL of an aprotic solvent like acetonitrile.
-
Addition of Silylating Reagent: Add 50 µL of BSTFA + 1% TMCS.
-
Reaction and Heating: Vortex and heat at 60°C for 30 minutes.
-
Cooling and Analysis: Cool to room temperature and inject into the GC-MS.
Workflow for Two-Step Esterification and Silylation of HMVA
Caption: Workflow for the two-step derivatization of HMVA.
Acylation
Acylation involves the introduction of an acyl group (R-C=O) into a molecule by replacing an active hydrogen atom. For HMVA, both the hydroxyl and carboxyl groups can be acylated. Acyl derivatives, particularly those with fluorine atoms, can enhance detectability by electron capture detection (ECD) if used, and can also provide characteristic mass spectra.[7]
Common Acylating Reagents:
-
Acetic Anhydride (B1165640): A common and inexpensive acylating agent.
-
Pentafluoropropionic Anhydride (PFPA) and Heptafluorobutyric Anhydride (HFBA): Fluorinated reagents that produce derivatives with excellent chromatographic properties and high sensitivity for certain detectors.[11]
Table 3: Acylation Reagents for HMVA Derivatization
| Reagent | Advantages | Disadvantages | Typical Reaction Conditions |
| Acetic Anhydride | Inexpensive and readily available. | May require a catalyst (e.g., pyridine). By-products can be acidic and may need to be removed. | 70-100°C for 30-60 minutes. |
| PFPA/HFBA | Produces highly volatile and stable derivatives.[11] Enhances detector response for ECD. | More expensive than non-fluorinated reagents. Halogenated anhydrides can be harsh on GC columns.[12] | 60-70°C for 15-30 minutes. |
Experimental Protocol: Acylation of HMVA using Acetic Anhydride and Pyridine
Materials:
-
Sample containing 3-Hydroxy-3-methylvaleric acid
-
Acetic Anhydride
-
Pyridine
-
Heating block or oven
-
GC vials with inserts
-
Vortex mixer
-
Pipettes
Procedure:
-
Sample Preparation: Ensure the sample is dry.
-
Addition of Reagents: To the dried sample in a GC vial, add 20 µL of acetic anhydride and 20 µL of pyridine.
-
Reaction: Cap the vial tightly and vortex.
-
Heating: Heat the vial at 70°C for 30 minutes.
-
Evaporation: After cooling, evaporate the reagents under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
Workflow for Acylation of HMVA
Caption: Workflow for the acylation of HMVA using acetic anhydride.
Conclusion
The choice of derivatization method for 3-Hydroxy-3-methylvaleric acid depends on the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. Silylation with BSTFA or MSTFA is a robust and widely applicable method for the simultaneous derivatization of both the hydroxyl and carboxyl groups of HMVA. Esterification followed by silylation is a viable two-step alternative. Acylation, particularly with fluorinated reagents, can offer advantages in terms of chromatographic separation and detector sensitivity. The provided protocols and workflows serve as a detailed guide for researchers to successfully derivatize and analyze HMVA by GC-MS. It is recommended to optimize the derivatization conditions for each specific application to achieve the best results.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. gcms.cz [gcms.cz]
- 4. Silylation Reagents - Regis Technologies [registech.com]
- 5. researchgate.net [researchgate.net]
- 6. phoenix-sci.com [phoenix-sci.com]
- 7. GC Reagents | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. web.gps.caltech.edu [web.gps.caltech.edu]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Hydroxy-3-methylvaleric acid-d5 in Flux Analysis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-3-methylvaleric acid-d5 is a deuterium-labeled stable isotope of 3-hydroxy-3-methylvaleric acid, a metabolite in the catabolic pathway of the essential branched-chain amino acid (BCAA), L-isoleucine. In the field of metabolic flux analysis (MFA), stable isotope tracers are invaluable tools for elucidating the dynamics of metabolic pathways. By introducing a labeled compound into a biological system, researchers can track the incorporation of the isotope into downstream metabolites, providing a quantitative measure of metabolic rates (fluxes) through various pathways.
This document provides detailed application notes and protocols for the use of this compound as a tracer to investigate isoleucine catabolism. Understanding the flux through this pathway is critical in various research areas, including the study of metabolic diseases such as maple syrup urine disease (MSUD), cancer metabolism, and nutrient signaling.
Principle of Application
Isoleucine is an essential amino acid that serves as a substrate for both energy production and biosynthesis. Its catabolism occurs primarily in the mitochondria and involves a series of enzymatic reactions that ultimately yield acetyl-CoA and propionyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle.
3-Hydroxy-3-methylvaleric acid is formed from the reduction of 2-keto-3-methylvaleric acid, a key intermediate in isoleucine degradation. By introducing this compound into a biological system, the deuterium (B1214612) label will be incorporated into downstream metabolites of the isoleucine catabolic pathway. The extent and pattern of this isotopic enrichment, measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, can be used to calculate the flux through this pathway.
Data Presentation
The following tables summarize quantitative data from a study investigating the net fluxes of branched-chain amino acids (BCAAs) and their metabolites across multiple organs in pigs. This data provides a valuable reference for expected flux rates in a mammalian model.
Table 1: Net Fluxes of Isoleucine and its Metabolite KMV in the Postabsorptive State
| Organ | Isoleucine (nmol/kg body wt/min) | 3-methyl-2-oxovaleric acid (KMV) (nmol/kg body wt/min) |
| Portal Drained Viscera (PDV) | Uptake: 144[1] | No significant flux |
| Liver | No significant flux | Uptake: 200 |
| Kidney | No significant flux | No significant flux |
| Hindquarter (Muscle) | No significant flux | No significant flux |
Data are expressed as mean [95% CI]. KMV is the keto-acid precursor to 3-hydroxy-3-methylvaleric acid.
Table 2: Total Net Fluxes of Isoleucine and its Metabolite KMV in the Postprandial State (over 4 hours)
| Organ | Isoleucine (µmol/kg body wt/4 h) | 3-methyl-2-oxovaleric acid (KMV) (µmol/kg body wt/4 h) |
| Portal Drained Viscera (PDV) | Uptake: 50% of dietary intake | Release: 12.3 [7.0, 17.6] |
| Liver | No significant flux | Uptake: 200 |
| Kidney | No significant flux | Release: 10.0 [2.3, 17.8] |
| Hindquarter (Muscle) | No significant flux | Release: 46.2 [34.2, 58.2] |
Data are expressed as mean [95% CI]. KMV is the keto-acid precursor to 3-hydroxy-3-methylvaleric acid.
Experimental Protocols
The following is a generalized protocol for a stable isotope tracing experiment using this compound in cultured mammalian cells. This protocol can be adapted for in vivo studies in animal models.
I. Cell Culture and Labeling
-
Cell Seeding: Seed mammalian cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of the experiment.
-
Preparation of Labeling Medium: Prepare a custom cell culture medium that allows for the controlled addition of the tracer. This may involve using a base medium deficient in isoleucine, supplemented with dialyzed fetal bovine serum (dFBS) to minimize unlabeled amino acids.
-
Tracer Addition: On the day of the experiment, replace the standard culture medium with the pre-warmed labeling medium containing a known concentration of this compound (e.g., 100-500 µM).
-
Incubation: Incubate the cells for a predetermined period to allow for the uptake and metabolism of the tracer. The incubation time will depend on the specific experimental goals and the expected rate of metabolism. Time-course experiments are recommended to determine the optimal labeling duration.
II. Metabolite Extraction
-
Quenching Metabolism: Rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS) to quench all enzymatic activity.
-
Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to each well. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Sample Collection: Collect the supernatant containing the extracted metabolites and store at -80°C until analysis.
III. Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization: Evaporate the metabolite extracts to dryness under a stream of nitrogen. To make the organic acids volatile for GC analysis, a two-step derivatization is typically performed:
-
Methoximation: Protects carbonyl groups. Add methoxyamine hydrochloride in pyridine (B92270) and incubate.
-
Silylation: Increases volatility. Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate.
-
-
GC-MS Analysis:
-
Injection: Inject the derivatized sample into the GC-MS system.
-
Separation: Use a suitable capillary column (e.g., DB-5ms) to separate the metabolites. A typical temperature gradient would start at a low temperature (e.g., 60°C) and ramp up to a high temperature (e.g., 325°C).
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Collect data in full scan mode to identify all metabolites and in selected ion monitoring (SIM) mode to quantify the isotopic enrichment of specific metabolites.
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized 3-hydroxy-3-methylvaleric acid and other downstream metabolites.
-
Determine the mass isotopomer distribution (MID) for each metabolite of interest. This involves quantifying the relative abundance of the unlabeled metabolite (M+0) and its deuterated isotopologues (M+1, M+2, etc.).
-
Correct for the natural abundance of isotopes.
-
IV. Flux Calculation
The calculated MIDs, along with a stoichiometric model of the isoleucine catabolic pathway and measured extracellular fluxes (e.g., tracer uptake rate), are used to calculate intracellular metabolic fluxes. This is typically performed using specialized software packages for metabolic flux analysis, such as INCA, Metran, or OpenMebius.
Visualizations
The following diagrams illustrate the isoleucine catabolic pathway and a general workflow for a stable isotope tracing experiment.
Caption: Catabolic pathway of L-isoleucine showing the entry point of the this compound tracer.
Caption: General workflow for a metabolic flux analysis experiment using a stable isotope tracer.
References
Troubleshooting & Optimization
Troubleshooting internal standard variability in mass spectrometry
Troubleshooting Internal Standard Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address internal standard (IS) variability in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is an internal standard (IS) and why is its consistency important?
An internal standard is a compound of known concentration that is added to all samples, including calibrators and quality controls, before analysis.[1][2] It has similar physicochemical properties to the analyte of interest and is used to correct for variability during sample preparation, injection, and analysis.[3] Consistent IS response is crucial because it indicates that the analytical process is stable and reliable. Significant variability in the IS signal can compromise the accuracy and precision of the quantitative results.[4]
Q2: What are the common causes of internal standard variability?
Internal standard variability can arise from several factors throughout the analytical workflow. These can be broadly categorized as:
-
Sample Preparation Issues: Inconsistent pipetting, errors in IS spiking (e.g., missed or double spiking), incomplete extraction, or variability in evaporation and reconstitution steps can all lead to fluctuations in the IS response.[5]
-
Matrix Effects: Components of the biological matrix (e.g., salts, lipids, metabolites) can interfere with the ionization of the IS in the mass spectrometer, leading to ion suppression or enhancement.[6] This is a frequent cause of variability, especially between different sample lots or when comparing study samples to calibration standards prepared in a different matrix.[5]
-
Instrumental Problems: Issues such as a dirty ion source, inconsistent injector performance, leaks, or detector drift can cause systematic or random variations in the IS signal.[7][8]
-
Internal Standard Stability: The IS may degrade in the sample matrix or stock solution over time, especially if not stored under appropriate conditions.[1][9]
Q3: What is considered acceptable variation for an internal standard?
While there are no universally mandated acceptance criteria, a common practice in regulated bioanalysis is to consider IS responses acceptable if they fall within 50% to 150% of the mean IS response of the calibration standards and quality control samples in the same analytical run.[1][10] However, it is crucial to use scientific judgment, as consistent trends or shifts in the IS response, even within this range, may indicate an underlying issue that needs investigation.[4][11]
| Parameter | Acceptance Criteria | Reference |
| Internal Standard Response | 50% - 150% of the mean of calibrators and QCs | [1][10] |
| IS-Normalized Matrix Factor (CV) | ≤ 15% | [9] |
Troubleshooting Guides
Guide 1: Systematic Investigation of Internal Standard Variability
This guide provides a step-by-step approach to identifying the root cause of IS variability.
Step 1: Characterize the Variability
Plot the IS peak area for all samples in the analytical run in the order of injection. This will help you identify the pattern of variability:
-
Sporadic Flyers: One or two samples show a drastically different IS response. This often points to a human error during the preparation of those specific samples (e.g., missed IS spike).[5]
-
Gradual Drift: The IS response consistently increases or decreases throughout the run. This may indicate instrument instability (e.g., ion source contamination, detector fatigue) or a change in column performance.[5]
-
Abrupt Shift: A sudden change in the IS response that persists for a portion of the run. This could be due to a change in instrument conditions mid-run or an issue with a specific set of samples.[5]
-
Systematic Difference: The IS response in unknown samples is consistently higher or lower than in calibration standards and QCs. This is often indicative of matrix effects.[5]
Step 2: Investigate Potential Causes
Based on the observed pattern, follow the appropriate troubleshooting path. The following diagram illustrates a general workflow for troubleshooting IS variability.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. msacl.org [msacl.org]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 8. gmi-inc.com [gmi-inc.com]
- 9. benchchem.com [benchchem.com]
- 10. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. en.cmicgroup.com [en.cmicgroup.com]
Technical Support Center: Overcoming Matrix Effects with 3-Hydroxy-3-methylvaleric acid-d5
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing 3-Hydroxy-3-methylvaleric acid-d5 as an internal standard to mitigate matrix effects in quantitative LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is the "matrix effect" in LC-MS/MS analysis?
A1: The matrix effect is the alteration of ionization efficiency for an analyte of interest due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and reproducibility of quantitative results.[1][2][3]
Q2: How does using this compound as an internal standard help overcome matrix effects?
A2: this compound is a stable isotope-labeled (SIL) internal standard. SIL internal standards are considered the gold standard for quantitative mass spectrometry because they are chemically and physically almost identical to the analyte (3-Hydroxy-3-methylvaleric acid).[3][4] Therefore, during sample preparation, chromatography, and ionization, the deuterated internal standard experiences the same matrix effects as the non-labeled analyte.[3] By calculating the ratio of the analyte signal to the internal standard signal, the variations caused by matrix effects are normalized, leading to more accurate and reliable quantification.[3]
Q3: When should I add the this compound internal standard to my samples?
A3: The internal standard should be added to all samples, including calibration standards and quality controls, at the earliest possible stage of the sample preparation process.[3] This ensures that the internal standard can account for analyte loss during extraction steps as well as variability in the analytical detection.
Q4: Can I use a different internal standard that is not a stable isotope-labeled version of my analyte?
A4: While other types of internal standards, such as structural analogs, can be used, they are not as effective at correcting for matrix effects as stable isotope-labeled standards.[5][6] This is because their chromatographic and ionization behaviors may not perfectly mimic the analyte of interest. Stable isotope-labeled standards like this compound co-elute with the analyte and have nearly identical ionization efficiencies, providing the most accurate correction.[4]
Troubleshooting Guide
Q: My analyte signal is showing significant suppression in my biological samples compared to the standards prepared in a clean solvent. What should I do?
A: This is a classic indication of a matrix effect. Here are steps to troubleshoot this issue:
-
Confirm the internal standard is functioning correctly: Check if the signal for this compound is also suppressed in the biological samples. If the ratio of the analyte to the internal standard is consistent across your calibration curve and quality control samples, then the internal standard is effectively compensating for the matrix effect.
-
Improve sample cleanup: The matrix effect is caused by interfering compounds in your sample.[7] Consider more rigorous sample preparation techniques to remove these interferences. Methods like solid-phase extraction (SPE) are generally more effective at removing phospholipids (B1166683) and other matrix components than simpler methods like protein precipitation.[8]
-
Chromatographic separation: Modify your liquid chromatography method to separate the analyte from the interfering matrix components. This can involve changing the gradient, the mobile phase composition, or using a different column chemistry.
-
Sample dilution: Diluting your sample can reduce the concentration of matrix components, thereby lessening the matrix effect.[9] However, ensure that after dilution, your analyte concentration is still within the linear range of your assay.
Q: The peak area of my internal standard, this compound, is highly variable across my samples. What could be the cause?
A: Inconsistent internal standard response can compromise the accuracy of your results. Here are potential causes and solutions:
-
Inconsistent addition of the internal standard: Ensure that the internal standard is accurately and consistently added to every sample. Use calibrated pipettes and be meticulous during this step.
-
Degradation of the internal standard: Verify the stability of this compound in your sample matrix and under your storage conditions.
-
Severe matrix effects: In some cases, very high levels of matrix components can lead to inconsistent ionization of the internal standard itself. In such situations, improving the sample cleanup procedure is crucial.
-
Instrumental variability: Check for any issues with the autosampler or mass spectrometer that could be causing inconsistent injection volumes or ionization.
Data Presentation
The following table illustrates the impact of matrix effects on the quantification of 3-Hydroxy-3-methylvaleric acid and the effectiveness of using its deuterated internal standard, this compound, for correction.
| Sample Type | Analyte Peak Area (without IS) | Calculated Concentration (without IS) | Internal Standard Peak Area | Analyte/IS Ratio | Calculated Concentration (with IS) |
| Standard in Solvent (100 ng/mL) | 1,200,000 | 100 ng/mL | 1,150,000 | 1.04 | 100 ng/mL |
| Spiked Plasma Sample (100 ng/mL) | 650,000 | 54 ng/mL (Suppression) | 630,000 | 1.03 | 99 ng/mL |
| Spiked Urine Sample (100 ng/mL) | 1,500,000 | 125 ng/mL (Enhancement) | 1,450,000 | 1.03 | 99 ng/mL |
This is hypothetical data for illustrative purposes.
Experimental Protocols
Detailed Methodology for Quantification of 3-Hydroxy-3-methylvaleric acid in Human Plasma using LC-MS/MS with this compound as an Internal Standard
-
Preparation of Standards and Quality Controls:
-
Prepare stock solutions of 3-Hydroxy-3-methylvaleric acid and this compound in methanol.
-
Create a series of calibration standards by spiking the 3-Hydroxy-3-methylvaleric acid stock solution into blank human plasma to achieve final concentrations ranging from 1 to 1000 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of each plasma sample (standard, QC, or unknown), add 20 µL of the this compound internal standard working solution (e.g., at 500 ng/mL).
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Parameters:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM) transitions:
-
3-Hydroxy-3-methylvaleric acid: e.g., Q1: 131.1 m/z -> Q3: 85.1 m/z
-
This compound: e.g., Q1: 136.1 m/z -> Q3: 90.1 m/z
-
-
Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratios against the concentrations of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: Workflow for overcoming matrix effects using a stable isotope-labeled internal standard.
Caption: Troubleshooting flowchart for common matrix effect-related issues in LC-MS/MS.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. [PDF] Overcoming matrix effects in liquid chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 5. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Internal Standard Concentration for LC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing internal standard (IS) concentration for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of an internal standard in LC-MS analysis?
An internal standard (IS) is a compound of a known concentration that is added to all samples, including calibrators and quality controls (QCs), before analysis.[1][2][3] Its primary purpose is to correct for variations that can occur during sample preparation, injection, and analysis, thereby improving the accuracy and precision of quantitative measurements.[2][4] By comparing the signal of the analyte to the consistent signal of the IS, variations such as sample loss during extraction or fluctuations in instrument response can be normalized.[2][4]
Q2: What are the different types of internal standards, and which is preferred for LC-MS?
There are two main types of internal standards used in LC-MS analysis:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are molecules where one or more atoms have been replaced with a heavy isotope (e.g., ²H, ¹³C, ¹⁵N).[4] SIL internal standards are chemically and physically almost identical to the analyte, meaning they behave very similarly during sample preparation and chromatographic separation.[4] This makes them the preferred choice for LC-MS as they can effectively compensate for matrix effects and variations in ionization efficiency.[4][5]
-
Structural Analogue Internal Standards: These are molecules that are chemically similar to the analyte but not identical.[6] They are used when a SIL-IS is not available. While they can correct for some variability, they may not perfectly mimic the analyte's behavior, especially concerning ionization suppression or enhancement.[4]
Q3: When should the internal standard be added to the sample?
The timing of the internal standard addition is critical and depends on the analytical workflow:
-
Pre-Extraction: For methods involving sample cleanup steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), the IS is typically added before these steps.[4] This allows the IS to account for any analyte loss that may occur during the extraction process.
-
Post-Extraction (Pre-Chromatographic Separation): In certain assays, such as those measuring both free and encapsulated drugs, adding the IS early might disturb the equilibrium between the two forms. In such cases, the IS is added after the extraction step but before injection into the LC-MS system.[4]
Q4: How do I determine the optimal concentration for my internal standard?
There is no single definitive concentration for an internal standard, but a common practice is to use a concentration that is in the mid-range of the calibration curve. A good starting point is a concentration that is approximately one-third to one-half of the analyte's Upper Limit of Quantification (ULOQ).[4] The ideal concentration should produce a reproducible and stable signal that is strong enough to be detected with good precision but not so high that it causes detector saturation or introduces cross-talk with the analyte signal.[4]
Troubleshooting Guide
This guide addresses common issues encountered when optimizing internal standard concentration.
Issue 1: High Variability in Internal Standard Response Across Samples
-
Possible Cause: Inconsistent sample preparation, matrix effects, or instrument instability.
-
Troubleshooting Steps:
-
Review Sample Preparation: Ensure that the IS is added consistently to every sample, calibrator, and QC at the same concentration.[3] Verify the accuracy and precision of your pipetting.
-
Investigate Matrix Effects: Matrix effects, where components in the sample matrix suppress or enhance the ionization of the IS, can cause variability. A SIL-IS is the best way to mitigate this, as it will be affected similarly to the analyte.[4][5] If using a structural analogue, ensure it co-elutes as closely as possible with the analyte.
-
Check Instrument Performance: Monitor system suitability by injecting a standard solution at the beginning and end of the analytical run to check for sensitivity drift.[1]
-
Evaluate IS Concentration: An IS concentration that is too low may result in a signal that is close to the limit of detection, leading to poor precision.[7] Consider increasing the IS concentration.
-
Issue 2: Non-linear Calibration Curve
-
Possible Cause: Cross-interference between the analyte and the internal standard, or an inappropriate IS concentration.
-
Troubleshooting Steps:
-
Check for Cross-Interference: High concentrations of the analyte can sometimes contribute to the signal of the IS, and vice-versa, especially if their mass-to-charge ratios are close.[4] Analyze a high-concentration analyte standard without the IS and a high-concentration IS standard without the analyte to check for any signal contribution. A mass difference of at least 4-5 Da between the analyte and a SIL-IS is recommended to minimize this.[4]
-
Optimize IS Concentration: As shown in the table below, the concentration of the IS can impact the linearity of the calibration curve, especially when cross-signal contribution is present.[4] Experiment with different IS concentrations to find one that results in a linear response across the desired calibration range.
-
| Analyte Concentration (ng/mL) | IS Concentration (ng/mL) | Analyte/IS Response Ratio (Low IS Conc.) | Analyte/IS Response Ratio (Optimal IS Conc.) |
| 1 | 5 | 0.22 | 0.20 |
| 10 | 5 | 2.5 | 2.0 |
| 100 | 5 | 30 | 20 |
| 500 | 5 | 200 | 100 |
| 1000 | 5 | 550 | 200 |
| Table 1: Example of the effect of IS concentration on the analyte/IS response ratio, demonstrating how a suboptimal (low) IS concentration can lead to non-linearity, particularly at higher analyte concentrations due to potential cross-signal contribution.[4] |
Issue 3: Internal Standard Signal Drifts During the Analytical Run
-
Possible Cause: Instrument sensitivity loss or instability of the IS in the prepared samples.
-
Troubleshooting Steps:
-
Assess Instrument Stability: If the IS signal consistently decreases over the course of the run, it may indicate a loss of instrument sensitivity.[1] In this scenario, a good IS will show a proportional signal loss for the analyte, preserving the accuracy of the calculated concentrations.[1]
-
Evaluate IS Stability: If the drift is erratic, it could suggest that the IS is degrading in the sample matrix or autosampler over time. Perform a stability test by re-injecting the same sample at different time points to assess the stability of the IS.
-
Experimental Protocols
Protocol 1: Determining the Optimal Internal Standard Concentration
-
Prepare a series of IS working solutions at different concentrations (e.g., low, medium, and high concentrations relative to the expected analyte concentration range).
-
Spike these IS solutions into blank matrix samples containing the analyte at the Lower Limit of Quantification (LLOQ), a mid-range concentration, and the Upper Limit of Quantification (ULOQ).
-
Process and analyze these samples using the LC-MS method.
-
Evaluate the IS response for each concentration. The optimal concentration should provide a stable and reproducible peak area across all analyte levels.
-
Assess the linearity of the calibration curves generated with each IS concentration. Select the concentration that provides the best linearity (R² > 0.99).
Visualizations
Figure 1: A generalized workflow for quantitative LC-MS analysis incorporating an internal standard.**
Figure 2: A decision tree for troubleshooting common issues related to internal standard performance.**
References
- 1. nebiolab.com [nebiolab.com]
- 2. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 3-Hydroxy-3-methylvaleric Acid Analysis
Welcome to the technical support center for the chromatographic analysis of 3-Hydroxy-3-methylvaleric acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the analysis of this compound, with a particular focus on achieving optimal peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape for 3-Hydroxy-3-methylvaleric acid in reverse-phase HPLC?
A1: Poor peak shape, particularly peak tailing, for acidic compounds like 3-Hydroxy-3-methylvaleric acid in reverse-phase High-Performance Liquid Chromatography (HPLC) is often due to secondary interactions with the stationary phase. The primary cause is the interaction of the analyte's carboxyl group with residual silanol (B1196071) groups on the silica-based column packing.[1][2][3] Other contributing factors can include:
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Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of 3-Hydroxy-3-methylvaleric acid (predicted to be around 4.4), the compound can exist in both ionized and non-ionized forms, leading to peak broadening or splitting.[2]
-
Low Buffer Concentration: Insufficient buffer capacity in the mobile phase can fail to control the on-column pH, exacerbating peak tailing.[1]
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase, resulting in peak fronting or tailing.
-
Column Degradation: Over time, columns can degrade, leading to a loss of performance and poor peak shapes.
Q2: How can I improve the peak shape of 3-Hydroxy-3-methylvaleric acid in HPLC?
A2: To improve the peak shape, you should systematically address the potential causes:
-
Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 1.5 to 2 pH units below the pKa of 3-Hydroxy-3-methylvaleric acid (i.e., pH 2.5-3.0). This will ensure the analyte is in its non-ionized form, minimizing secondary interactions with the stationary phase.[2][4]
-
Increase Buffer Concentration: Use a buffer concentration of 20-50 mM to maintain a consistent pH throughout the analysis.[1]
-
Select an Appropriate Column: Consider using a column with a polar-embedded or end-capped stationary phase. These columns are designed to shield residual silanol groups and improve the peak shape of polar and acidic compounds.[5][6][7]
-
Reduce Sample Concentration: If column overload is suspected, dilute your sample and reinject.
-
Use a Guard Column: A guard column can help protect the analytical column from contaminants in the sample that may contribute to peak shape issues.
Q3: Why is derivatization necessary for the GC analysis of 3-Hydroxy-3-methylvaleric acid?
A3: 3-Hydroxy-3-methylvaleric acid is a polar and non-volatile compound due to the presence of both a carboxyl and a hydroxyl group. Direct injection of this compound into a gas chromatograph (GC) would result in poor peak shape, strong adsorption to the column, and potential thermal degradation. Derivatization is a chemical modification process that converts these polar functional groups into less polar and more volatile derivatives, making the analyte suitable for GC analysis.[8] Common derivatization techniques include silylation and esterification.
Q4: What are the common derivatization reagents for 3-Hydroxy-3-methylvaleric acid for GC analysis?
A4: The most common derivatization approach for organic acids, including hydroxy acids, is silylation. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like 1% Trimethylchlorosilane (TMCS) are frequently used to convert the acidic and hydroxyl protons to trimethylsilyl (B98337) (TMS) ethers and esters.[9][10] Another approach is esterification of the carboxylic acid, for example, by using methanol (B129727) with an acid catalyst.
Troubleshooting Guides
HPLC Peak Tailing
Issue: You are observing significant peak tailing for 3-Hydroxy-3-methylvaleric acid in your reverse-phase HPLC analysis.
dot
References
- 1. uhplcs.com [uhplcs.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. erndim.org [erndim.org]
- 9. benchchem.com [benchchem.com]
- 10. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Ion Suppression with 3-Hydroxy-3-methylvaleric acid-d5
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize ion suppression when using 3-Hydroxy-3-methylvaleric acid-d5 as an internal standard in LC-MS/MS analyses.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and solutions.
Problem 1: Low signal intensity for both the analyte and this compound.
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Possible Cause: Significant ion suppression is occurring, affecting both the analyte and the internal standard. This is often due to co-eluting matrix components from the biological sample. Common culprits in plasma include phospholipids (B1166683) and salts. Inefficient sample preparation is a primary reason for the presence of these interfering substances.[1]
-
Solutions:
-
Improve Sample Preparation: Switch from a simple protein precipitation (PPT) method to a more rigorous technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). SPE, particularly mixed-mode or polymeric phases, can be very effective at removing phospholipids and other interfering matrix components.[1][2]
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Optimize Chromatography: Modify the chromatographic method to separate the analyte and internal standard from the regions of significant ion suppression. A post-column infusion experiment can identify these regions.
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Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[3]
-
Problem 2: Inconsistent or inaccurate quantitative results despite using this compound.
-
Possible Cause: Differential ion suppression is occurring, where the analyte and the deuterated internal standard are not affected by the matrix to the same extent. This can happen if there is a slight chromatographic separation between the two compounds, causing them to elute into different micro-environments of co-eluting matrix components.
-
Solutions:
-
Verify Co-elution: Carefully examine the chromatograms to ensure that the analyte and this compound are co-eluting perfectly.
-
Adjust Chromatographic Conditions: Modify the mobile phase composition, gradient profile, or column chemistry to achieve better co-elution.
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Evaluate Matrix Effects from Different Lots: Test matrix effects from multiple sources of your biological matrix (e.g., different lots of plasma) to assess the variability of ion suppression.
-
Problem 3: The signal for this compound is inconsistent across a batch of samples.
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Possible Cause: Variability in the sample matrix between individual samples is leading to inconsistent ion suppression. This is a common challenge in bioanalysis.
-
Solutions:
-
Robust Sample Preparation: A highly consistent and effective sample preparation method, such as a well-optimized SPE protocol, is crucial to minimize sample-to-sample variability in matrix effects.
-
Matrix-Matched Calibrants and Quality Controls: Prepare your calibration standards and quality control samples in the same biological matrix as your study samples to help compensate for consistent matrix effects.
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[3] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses. The "matrix" includes all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.
Q2: How does this compound help in minimizing ion suppression?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Ideally, it has nearly identical physicochemical properties to the unlabeled analyte. This means it will behave similarly during sample preparation, chromatography, and ionization. By adding a known amount of the SIL-IS to every sample, it experiences the same degree of ion suppression as the analyte. Therefore, the ratio of the analyte's signal to the internal standard's signal should remain constant, allowing for accurate quantification even in the presence of ion suppression.
Q3: What is the best sample preparation technique to reduce ion suppression for 3-Hydroxy-3-methylvaleric acid?
A3: While protein precipitation (PPT) is a simple and fast technique, it is often the least effective at removing matrix components that cause ion suppression.[4] For small polar molecules like 3-Hydroxy-3-methylvaleric acid, solid-phase extraction (SPE) is generally recommended for cleaner extracts and reduced matrix effects.[1][2] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can be particularly effective. Liquid-liquid extraction (LLE) can also provide clean extracts, but the recovery of polar analytes can be challenging.[3]
Q4: How can I determine if ion suppression is affecting my analysis?
A4: A post-column infusion experiment is a common method to identify the regions in your chromatogram that are affected by ion suppression.[5][6] This involves infusing a constant flow of your analyte and internal standard into the mass spectrometer after the analytical column, while injecting a blank, extracted matrix sample. Any dips in the constant signal indicate regions of ion suppression.
Data Presentation
The following tables provide a qualitative and a hypothetical quantitative comparison of common sample preparation techniques for their effectiveness in reducing ion suppression.
Table 1: Qualitative Comparison of Sample Preparation Techniques for Minimizing Ion Suppression.
| Sample Preparation Technique | Effectiveness in Removing Phospholipids | Effectiveness in Removing Salts | Overall Reduction of Ion Suppression |
| Protein Precipitation (PPT) | Low | Low | Low to Moderate |
| Liquid-Liquid Extraction (LLE) | Moderate to High | High | Moderate to High |
| Solid-Phase Extraction (SPE) | High | Moderate to High | High |
Table 2: Hypothetical Quantitative Comparison of Matrix Effects for 3-Hydroxy-3-methylvaleric Acid with Different Sample Preparation Methods.
Matrix Effect (%) is calculated as: (Peak Area in Matrix / Peak Area in Neat Solution) x 100%. A value <100% indicates ion suppression.
| Sample Preparation Method | Analyte Peak Area (in Neat Solution) | Analyte Peak Area (in Extracted Plasma) | Matrix Effect (%) |
| Protein Precipitation (PPT) | 1,000,000 | 450,000 | 45% (Significant Suppression) |
| Liquid-Liquid Extraction (LLE) | 1,000,000 | 750,000 | 75% (Moderate Suppression) |
| Solid-Phase Extraction (SPE) | 1,000,000 | 920,000 | 92% (Minimal Suppression) |
Experimental Protocols
1. Protocol for Evaluation of Matrix Effect
This protocol allows for the quantitative assessment of ion suppression.
-
Prepare two sets of samples:
-
Set A (Neat Solution): Prepare a standard solution of 3-Hydroxy-3-methylvaleric acid and this compound in the final mobile phase composition at a known concentration (e.g., mid-range of your calibration curve).
-
Set B (Post-Extraction Spike): Take a blank plasma sample and perform your chosen sample preparation procedure (e.g., PPT, LLE, or SPE). After the final extraction step, spike the clean extract with the same concentration of 3-Hydroxy-3-methylvaleric acid and this compound as in Set A.
-
-
Analyze both sets of samples using your LC-MS/MS method.
-
Calculate the Matrix Effect:
-
Matrix Effect (%) = (Mean Peak Area of Analyte in Set B / Mean Peak Area of Analyte in Set A) * 100
-
A value significantly less than 100% indicates ion suppression. A value significantly greater than 100% indicates ion enhancement.
-
2. Protocol for Post-Column Infusion Experiment
This experiment helps to identify chromatographic regions with significant ion suppression.
-
Setup:
-
Prepare a solution of 3-Hydroxy-3-methylvaleric acid and this compound in the mobile phase at a concentration that provides a stable and mid-range signal.
-
Use a syringe pump to deliver this solution at a constant, low flow rate (e.g., 10-20 µL/min) into the LC flow path between the analytical column and the mass spectrometer's ion source using a T-fitting.
-
-
Procedure:
-
Start the LC flow with your analytical gradient and the post-column infusion from the syringe pump.
-
Once a stable baseline signal for your analytes is observed, inject a blank plasma sample that has been processed with your sample preparation method.
-
Monitor the signal for 3-Hydroxy-3-methylvaleric acid and its deuterated internal standard. Any significant dip in the baseline signal indicates ion suppression at that retention time.
-
Visualizations
Caption: A troubleshooting workflow for ion suppression issues.
Caption: Workflow for the evaluation of matrix effects.
Caption: Experimental setup for post-column infusion.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purity Considerations for 3-Hydroxy-3-methylvaleric acid-d5 Standard
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the purity of 3-Hydroxy-3-methylvaleric acid-d5, a deuterated internal standard crucial for accurate quantification in mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application?
A1: this compound is the deuterium-labeled form of 3-Hydroxy-3-methylvaleric acid. It is primarily used as an internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods. Its near-identical chemical and physical properties to the unlabeled analyte, but with a different mass, allow for precise quantification by correcting for variations in sample preparation and instrument response.
Q2: What are the key purity aspects to consider for a deuterated standard like this compound?
A2: There are two critical aspects of purity for deuterated standards:
-
Chemical Purity: This refers to the percentage of the desired compound (this compound) relative to any other chemical entities. Impurities can arise from the synthesis process or degradation.
-
Isotopic Purity: This indicates the percentage of the deuterated compound that is fully labeled with the desired number of deuterium (B1214612) atoms (in this case, five). It also specifies the percentage of molecules with fewer deuterium atoms and the percentage of the unlabeled analyte. High isotopic purity is essential to prevent interference with the quantification of the native analyte.
Q3: How can I assess the purity of my this compound standard?
A3: The purity of a deuterated standard can be assessed using several analytical techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry can determine the isotopic distribution and confirm the mass of the deuterated compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect and quantify the amount of residual non-deuterated compound.
-
Chromatography (LC-MS, GC-MS): These techniques can separate the deuterated standard from chemical impurities and confirm its identity and concentration.
Q4: What information should I look for in the Certificate of Analysis (CoA) for this compound?
A4: A comprehensive Certificate of Analysis is crucial for ensuring the quality of your standard. Key information to review includes:
-
Chemical Purity: Usually determined by techniques like HPLC or GC and expressed as a percentage.
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Isotopic Purity: Often presented as "atom % D" or a distribution of isotopic species (e.g., d0, d1, d2, d3, d4, d5). For this compound, a high percentage of the d5 species is desirable.[1][2]
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Identity Confirmation: Data from techniques like NMR or Mass Spectrometry confirming the structure of the compound.
-
Concentration: For standards provided in solution.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound internal standard in analytical experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| High background signal at the analyte's mass transition in blank samples | The deuterated internal standard is contaminated with the unlabeled analyte (d0 species). | 1. Prepare a solution containing only the this compound standard in a clean solvent. 2. Analyze this solution by LC-MS/MS, monitoring the mass transition of the unlabeled 3-Hydroxy-3-methylvaleric acid. 3. If a significant peak is observed, the standard has a notable d0 impurity. Contact the supplier for a higher purity batch or use a different lot. |
| Inaccurate and imprecise quantitative results | 1. Incorrect concentration of the internal standard solution. 2. Degradation of the internal standard. 3. Presence of co-eluting interferences. | 1. Verify the concentration of the stock and working solutions of the internal standard. 2. Check the recommended storage conditions and the expiration date of the standard. If degradation is suspected, acquire a fresh vial. 3. Optimize the chromatographic method to separate the analyte and internal standard from any interfering peaks. |
| Variable internal standard response across a sample batch | 1. Inconsistent addition of the internal standard to each sample. 2. Matrix effects (ion suppression or enhancement) that differ between samples. | 1. Ensure precise and consistent pipetting of the internal standard into all samples and calibration standards. 2. Evaluate matrix effects by comparing the internal standard response in neat solution versus in extracted blank matrix. If significant matrix effects are present, consider further sample cleanup or using a matrix-matched calibration curve. |
| Loss of deuterium from the internal standard | The deuterium atoms are located at exchangeable positions (e.g., on a hydroxyl or carboxyl group) and are being replaced by protons from the solvent. | 1. Review the structure of the this compound to confirm the location of the deuterium labels. For this compound, the deuterium atoms should be on the carbon backbone and therefore not readily exchangeable. 2. If H-D exchange is suspected, investigate the pH and composition of the sample and mobile phase. Extreme pH values can sometimes promote exchange. |
Purity Data Summary
The following table summarizes typical purity specifications for this compound and a related deuterated standard, D,L-Mevalonic Acid-d3 Dicyclohexylamine Salt, based on supplier information and a sample Certificate of Analysis.
| Parameter | This compound | D,L-Mevalonic Acid-d3 Dicyclohexylamine Salt |
| Chemical Purity | >97% (by NMR)[1] | 98.45% (by HPLC-ELSD)[2] |
| Isotopic Purity (Atom % D) | 99%[1] | 99.5%[2] |
| Isotopic Distribution | Not typically provided in detail on product pages. | d0 = 0.00%, d1 = 0.01%, d2 = 1.49%, d3 = 98.50%[2] |
Experimental Protocols
Protocol 1: Assessment of Chemical and Isotopic Purity of this compound by LC-MS/MS
This protocol outlines a general procedure for verifying the purity of the this compound standard.
1. Materials and Reagents:
-
This compound standard
-
Unlabeled 3-Hydroxy-3-methylvaleric acid reference standard
-
LC-MS grade water, acetonitrile, and methanol (B129727)
-
Formic acid (or other appropriate mobile phase modifier)
-
Volumetric flasks and pipettes
2. Standard Preparation:
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Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare a working solution of the d5-standard at a concentration suitable for LC-MS/MS analysis (e.g., 1 µg/mL).
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Prepare a working solution of the unlabeled standard at a similar concentration.
3. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: A gradient of water and acetonitrile/methanol with a small amount of formic acid (e.g., 0.1%) is commonly used for acidic compounds.
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Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).
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Ionization Mode: Electrospray ionization (ESI) in negative mode is typically suitable for carboxylic acids.
4. Data Acquisition:
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Inject the working solution of the unlabeled standard to determine its retention time and optimize MRM transitions. A potential transition for 3-Hydroxy-3-methylvaleric acid (MW: 132.16) would be the deprotonated molecule [M-H]⁻ at m/z 131.1 → fragment ion.
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Inject the working solution of the this compound standard (MW: ~137.19).
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Monitor the MRM transition for the d5-standard (e.g., m/z 136.1 → fragment ion).
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Simultaneously monitor the MRM transition for the unlabeled compound to check for d0 impurity.
-
-
Inject a solvent blank to check for system contamination.
5. Data Analysis:
-
Chemical Purity: Analyze the chromatogram of the d5-standard for any unexpected peaks. The area of the main peak relative to the total area of all peaks gives an estimate of chemical purity.
-
Isotopic Purity: Compare the peak area of the unlabeled analyte in the d5-standard injection to the peak area of the d5-analyte itself. This ratio provides an indication of the level of d0 impurity.
Visualizations
References
Technical Support Center: Troubleshooting Inconsistent Recovery of 3-Hydroxy-3-methylvaleric acid-d5
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges associated with the inconsistent recovery of 3-Hydroxy-3-methylvaleric acid-d5 (3-HMVA-d5), a deuterated internal standard crucial for accurate quantification in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of inconsistent recovery for this compound?
Inconsistent recovery of 3-HMVA-d5 can stem from several factors throughout the analytical workflow. The most common issues include:
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Suboptimal Sample Preparation: Inefficient extraction from the biological matrix (e.g., plasma, urine) can lead to variable recovery. This can be influenced by the choice of extraction method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction), solvent selection, and pH of the sample.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of 3-HMVA-d5 in the mass spectrometer source, leading to variability in signal intensity.[1][2]
-
Isotopic Exchange (H/D Exchange): The deuterium (B1214612) labels on the internal standard can exchange with protons from the surrounding environment, particularly under certain pH and temperature conditions.[3] This can lead to a decrease in the signal of the deuterated standard and an increase in the signal of the unlabeled analyte.
-
Chromatographic Issues: Poor chromatographic separation can lead to co-elution with interfering substances, impacting the accuracy of quantification. A chromatographic shift between the analyte and the deuterated internal standard can also lead to differential matrix effects.
-
Internal Standard Stability: Degradation of 3-HMVA-d5 during sample storage or processing can result in lower recovery. Factors such as temperature, light exposure, and pH of the storage solvent can affect stability.[4]
Q2: How can I optimize my sample preparation protocol to improve the recovery of 3-HMVA-d5?
Optimizing your sample preparation is a critical step. Here are key considerations:
-
Method Selection:
-
Protein Precipitation (PPT): A simple and fast method, but may not provide the cleanest extracts, potentially leading to significant matrix effects. Acetonitrile is often more effective than methanol (B129727) for protein precipitation.
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT. The choice of organic solvent is crucial and should be optimized based on the polarity of 3-HMVA. Dichloromethane and ethyl acetate (B1210297) are commonly used for the extraction of organic acids.[5][6]
-
Solid-Phase Extraction (SPE): Provides the cleanest extracts and can be highly selective, minimizing matrix effects. The choice of sorbent and elution solvent is critical for optimal recovery.
-
-
pH Adjustment: The recovery of organic acids is highly dependent on the pH of the sample. Acidifying the sample (e.g., with formic or hydrochloric acid) will protonate the carboxylic acid group of 3-HMVA, making it less polar and more amenable to extraction with organic solvents.
-
Solvent Selection: The choice of extraction solvent in LLE should be carefully evaluated. A solvent that efficiently extracts 3-HMVA while minimizing the co-extraction of interfering matrix components is ideal.
Q3: What are matrix effects, and how can I mitigate them?
Matrix effects are the alteration of ionization efficiency by co-eluting substances from the sample matrix.[1][7] This can lead to either ion suppression or enhancement, causing inaccurate quantification.
Strategies to Mitigate Matrix Effects:
-
Improve Sample Cleanup: Employing more rigorous extraction techniques like SPE can significantly reduce matrix components.
-
Chromatographic Optimization: Modifying the chromatographic method to separate 3-HMVA-d5 from interfering matrix components can alleviate suppression or enhancement.
-
Dilution: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their effect.[8]
-
Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to compensate for consistent matrix effects.
Q4: How can I check for and prevent isotopic exchange of the deuterium labels?
Isotopic exchange, or H/D exchange, can compromise the accuracy of your results.[3]
Detection and Prevention:
-
Incubation Study: Incubate 3-HMVA-d5 in a blank matrix under the same conditions as your sample preparation and analysis. Analyze the sample and monitor for any increase in the signal of the unlabeled 3-HMVA.
-
pH Control: Deuterium exchange can be catalyzed by acidic or basic conditions. Maintaining a neutral or slightly acidic pH during sample preparation and storage can minimize this phenomenon.
-
Label Position: The stability of the deuterium label depends on its position in the molecule. Labels on carbon atoms are generally more stable than those on heteroatoms (like oxygen or nitrogen).
Troubleshooting Guides
Guide 1: Low and Inconsistent Recovery of 3-HMVA-d5
This guide provides a systematic approach to troubleshooting low and variable recovery.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting inconsistent recovery of 3-HMVA-d5.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of 3-HMVA from Human Plasma
This protocol is a general guideline and should be optimized for your specific application.
Materials:
-
Human plasma samples
-
This compound (internal standard) working solution
-
Formic acid (or other suitable acid for pH adjustment)
-
Dichloromethane (or other suitable organic solvent)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Sample Thawing: Thaw plasma samples at room temperature.
-
Spiking: To 100 µL of plasma, add a known amount of 3-HMVA-d5 working solution.
-
Acidification: Add 10 µL of formic acid to each sample to acidify to a pH of approximately 3-4. Vortex for 10 seconds.
-
Extraction: Add 500 µL of dichloromethane. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex for 30 seconds.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Protocol 2: Evaluation of Matrix Effects
This experiment helps to quantify the extent of ion suppression or enhancement.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a solution of 3-HMVA-d5 in the reconstitution solvent at a known concentration.
-
Set B (Post-extraction Spike): Extract blank plasma using the LLE protocol described above. After the evaporation step, reconstitute the extract with the 3-HMVA-d5 solution from Set A.
-
Set C (Pre-extraction Spike): Spike blank plasma with 3-HMVA-d5 at the same concentration as Set A and then perform the LLE protocol.
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculations:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Data Presentation
Table 1: Hypothetical Recovery and Matrix Effect Data for 3-HMVA-d5
| Extraction Method | Mean Recovery (%) | RSD (%) | Matrix Effect (%) |
| Protein Precipitation (Acetonitrile) | 75.2 | 12.5 | 65.8 (Suppression) |
| Liquid-Liquid Extraction (Dichloromethane) | 88.9 | 6.8 | 92.1 (Slight Suppression) |
| Solid-Phase Extraction (SPE) | 95.4 | 3.2 | 105.3 (Slight Enhancement) |
Table 2: Example LC-MS/MS Parameters for 3-HMVA Analysis (after derivatization with 3-NPH)
| Parameter | Setting |
| LC System | |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 50% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| MS/MS System | |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | -4.5 kV |
| Source Temperature | 400°C |
| MRM Transition (Analyte) | [Precursor Ion] -> [Product Ion] |
| MRM Transition (3-HMVA-d5) | [Precursor Ion+5] -> [Product Ion] |
Note: Specific MRM transitions need to be optimized experimentally for 3-HMVA and its deuterated analog.
Visualization of a Relevant Metabolic Pathway
While a specific signaling pathway for 3-Hydroxy-3-methylvaleric acid is not well-defined, it is structurally related to intermediates in the biosynthesis of branched-chain amino acids. The following diagram illustrates the valine, leucine, and isoleucine biosynthesis pathway, which involves compounds with similar chemical structures.
Caption: Valine, leucine, and isoleucine biosynthesis pathway.
References
- 1. LC-MS/MS Method Package for Short Chain Fatty Acids : Shimadzu (Europe) [shimadzu.eu]
- 2. Human Metabolome Database: Showing metabocard for 3-Hydroxyisovaleric acid (HMDB0000754) [hmdb.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. 3-Hydroxy-3-methylvaleric acid [webbook.nist.gov]
- 8. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Guide to selecting transitions for 3-Hydroxy-3-methylvaleric acid-d5 MRM
Technical Support Center: 3-Hydroxy-3-methylvaleric acid-d5
This guide provides technical support for selecting and optimizing Multiple Reaction Monitoring (MRM) transitions for this compound, a deuterated internal standard. It includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols for method development.
Frequently Asked Questions (FAQs)
Q1: What are the theoretical precursor and product ions for this compound?
A1: The selection of precursor and product ions is critical for the specificity and sensitivity of an MRM assay. For this compound, the molecular formula is C6H7D5O3. The monoisotopic mass of the unlabeled compound is 132.0786 g/mol . With five deuterium (B1214612) atoms replacing five hydrogen atoms, the monoisotopic mass of the d5 variant is approximately 137.1100 g/mol .
In negative ion mode electrospray ionization (ESI-), the precursor ion is typically the deprotonated molecule [M-H]⁻. In positive ion mode (ESI+), it could be the protonated molecule [M+H]⁺ or an adduct (e.g., [M+Na]⁺). The deprotonated ion is often preferred for carboxylic acids due to its stability.
The following table summarizes the theoretical m/z values for precursor and potential product ions. These require experimental verification and optimization.
| Ion Mode | Precursor Ion | Theoretical Precursor (m/z) | Proposed Product Ions | Theoretical Product (m/z) | Notes on Fragmentation |
| Negative | [M-H]⁻ | 136.1 | [M-H-H₂O]⁻ | 118.1 | Neutral loss of water from the tertiary alcohol. |
| [M-H-C₂H₅]⁻ | 107.1 | Loss of the ethyl group. | |||
| [M-H-CO₂]⁻ | 92.1 | Decarboxylation of the carboxylic acid. | |||
| Positive | [M+H]⁺ | 138.1 | [M+H-H₂O]⁺ | 120.1 | Neutral loss of water. |
| [M+H-H₂O-CO]⁺ | 92.1 | Subsequent loss of carbon monoxide. |
Disclaimer: The m/z values and fragmentation pathways are theoretical and must be confirmed experimentally on your specific mass spectrometer.
Q2: How do I optimize the collision energy for my selected transitions?
A2: Collision energy (CE) is a critical parameter that needs to be optimized for each transition to achieve the highest sensitivity. The optimal CE will vary depending on the instrument and the specific precursor-product ion pair. A common approach is to perform a collision energy optimization experiment where the compound is infused into the mass spectrometer, the precursor ion is isolated, and the intensity of the product ion is monitored as the CE is ramped over a range (e.g., 5 to 50 eV). The CE that produces the most intense and stable product ion signal should be selected for the final method.
Q3: Why should I use a deuterated internal standard like this compound?
A3: Deuterated internal standards are considered the gold standard in quantitative mass spectrometry.[1][2] Because they are nearly identical chemically and physically to the analyte of interest, they co-elute chromatographically and experience similar ionization efficiency and potential matrix effects.[1][2] This allows for more accurate and precise quantification by correcting for variations during sample preparation and analysis.[2][3]
Troubleshooting Guide
Issue 1: I cannot detect the precursor ion for this compound.
-
Possible Cause 1: Incorrect Ionization Mode.
-
Solution: 3-Hydroxy-3-methylvaleric acid is a carboxylic acid, which is most likely to ionize in negative mode ESI as [M-H]⁻. Ensure your mass spectrometer is operating in negative ion mode. If you must use positive mode, the signal will likely be weaker.
-
-
Possible Cause 2: Suboptimal Source Conditions.
-
Solution: Optimize ESI source parameters such as capillary voltage, source temperature, and gas flows. Infuse a solution of the standard and adjust these parameters to maximize the signal of the theoretical precursor m/z.
-
Issue 2: I see a weak or no product ion signal after fragmentation.
-
Possible Cause 1: Non-optimal Collision Energy.
-
Solution: Perform a collision energy optimization experiment as described in Q2 of the FAQ. The initial CE may be too low to induce fragmentation or too high, causing excessive fragmentation into very small ions.
-
-
Possible Cause 2: Wrong Precursor Ion Selected.
-
Solution: Verify that you have isolated the correct precursor ion. Check for the possibility of in-source fragmentation or the formation of adducts other than [M-H]⁻.
-
Issue 3: My internal standard signal is not stable.
-
Possible Cause 1: Sample Preparation Inconsistency.
-
Solution: Ensure the internal standard is added accurately and consistently to all samples, calibrators, and quality controls at the beginning of the sample preparation process.[2]
-
-
Possible Cause 2: Chromatographic Issues.
-
Solution: Poor peak shape, such as tailing or fronting, can lead to signal instability. Evaluate your analytical column and mobile phase composition. Ensure the column is not overloaded and is properly equilibrated.
-
Experimental Protocol: MRM Method Development
This protocol outlines the steps to develop an MRM method for this compound.
-
Preparation of Standard Solution: Prepare a 1 µg/mL stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Precursor Ion Determination:
-
Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Perform a full scan analysis in both positive and negative ion modes to identify the most abundant precursor ion. For this compound, the [M-H]⁻ at m/z 136.1 is the expected precursor in negative mode.
-
-
Product Ion Determination:
-
Set the mass spectrometer to product ion scan mode.
-
Select and isolate the determined precursor ion (e.g., m/z 136.1).
-
Apply a range of collision energies (e.g., starting with 10-20 eV) to induce fragmentation.
-
Identify the most intense and stable product ions in the resulting spectrum.
-
-
MRM Transition Optimization:
-
For each potential MRM transition (precursor > product pair), perform a collision energy optimization.
-
Create a method where you monitor the intensity of the product ion while ramping the collision energy.
-
The CE that yields the maximum intensity for each transition should be recorded and used in the final analytical method.
-
-
Chromatographic Method Development:
-
Develop a liquid chromatography method that provides good retention and peak shape for the analyte. A C18 column is often a good starting point for this type of molecule.
-
The mobile phase will typically consist of water and an organic solvent (methanol or acetonitrile) with a modifier like formic acid (for positive mode) or ammonium (B1175870) acetate/formate (for negative mode).
-
-
Method Validation:
-
Once the MRM transitions and chromatographic conditions are established, perform a validation to assess linearity, accuracy, precision, and sensitivity.
-
Visualizations
Caption: Workflow for MRM transition selection and method development.
Caption: Troubleshooting workflow for common MRM issues.
References
Validation & Comparative
A Comparative Guide to Method Validation for 3-Hydroxy-3-methylvaleric Acid Quantification
This guide provides a detailed comparison of analytical methods for the quantification of 3-Hydroxy-3-methylvaleric acid (HMV), a significant organic acid in various metabolic pathways. The primary analytical techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and validated analytical methods for HMV quantification in biological matrices.
Comparison of Analytical Methods
The accurate quantification of HMV is crucial for understanding metabolic disorders and for pharmacokinetic studies. Both GC-MS and LC-MS/MS offer high sensitivity and selectivity, making them suitable for bioanalytical applications. The choice between the two often depends on sample matrix, required throughput, and available instrumentation.
Table 1: Comparison of Method Validation Parameters for HMV Quantification
| Validation Parameter | GC-MS Method (with derivatization) | LC-MS/MS Method |
| Linearity (r²) | > 0.998[1] | > 0.999[1] |
| Range | 0.5 - 250 µg/mL[1] | 1 - 500 µg/mL[1] |
| Accuracy (% Recovery) | 97.5 - 103.0%[1] | 98.0 - 102.0%[1] |
| Precision (RSD%) | ||
| - Repeatability | < 1.5%[1] | < 1.0%[1] |
| - Intermediate Precision | < 2.5%[1] | < 2.0%[1] |
| Limit of Detection (LOD) | 0.15 µg/mL[1] | 0.003 - 0.3 µg/mL[1][2] |
| Limit of Quantification (LOQ) | 0.5 µg/mL[1] | 0.008 - 1.0 µg/mL[1][2] |
| Specificity | Specific against starting materials and by-products[1] | Specific against known impurities and degradants[1] |
Experimental Protocols
Detailed methodologies for sample preparation and analysis are critical for reproducible results. The following protocols are illustrative and may require optimization for specific applications.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of HMV in various matrices, often requiring derivatization to increase volatility.
Sample Preparation (Solid-Phase Extraction and Derivatization) [3]
-
Extraction:
-
Homogenize the sample matrix (e.g., soil, tissue).
-
Extract HMV using an alkaline aqueous solution to enhance solubility.
-
-
Purification (Solid-Phase Extraction):
-
Condition a strong anion exchange (SAX) SPE cartridge.
-
Load the sample extract onto the cartridge. HMV will be retained.
-
Wash the cartridge to remove neutral and cationic interferences.
-
Elute HMV using an acidic solution.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
-
Derivatization (Silylation):
-
Reconstitute the dried residue in a suitable solvent.
-
Add a silylating agent (e.g., BSTFA with 1% TMCS).
-
Heat the mixture to ensure complete derivatization.
-
The sample is now ready for GC-MS analysis.
-
GC-MS Instrumentation and Conditions [1][3]
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: Capillary column with a polar stationary phase (e.g., DB-WAX).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: An initial temperature of 80 °C, held for 2 minutes, then ramped to 220 °C at 10 °C/min, and held for 5 minutes.
-
Ionization Mode: Electron Impact (EI).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high throughput and sensitivity for the direct analysis of HMV in biological fluids like plasma.
Sample Preparation (Protein Precipitation) [4][5]
-
Precipitation:
-
To 100 µL of plasma sample, add a protein precipitation agent (e.g., methanol (B129727) with 0.1% formic acid).
-
Vortex the mixture to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the sample to pellet the precipitated proteins.
-
-
Extraction:
-
Transfer the supernatant to a clean tube.
-
The sample is now ready for LC-MS/MS analysis.
-
LC-MS/MS Instrumentation and Conditions [5][6]
-
Instrumentation: A standard HPLC or UPLC system coupled to a tandem mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid.
-
Flow Rate: 0.3 - 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for organic acids.
-
Detection: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of HMV.
Method Validation Workflow and Signaling Pathway
The validation of an analytical method is a systematic process to confirm that the method is suitable for its intended purpose.
Caption: General workflow for analytical method validation.
Caption: Hypothetical signaling pathway involving HMV.
References
- 1. benchchem.com [benchchem.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. benchchem.com [benchchem.com]
- 4. The development and validation of a high-throughput LC-MS/MS method for the analysis of endogenous β-hydroxy-β-methylbutyrate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Navigating the Analytical Landscape for 3-Hydroxy-3-methylvaleric Acid: A Comparative Guide to LC-MS/MS and Alternative Assays
For researchers, scientists, and drug development professionals engaged in metabolic studies and biomarker discovery, the accurate quantification of 3-Hydroxy-3-methylvaleric acid is crucial. This guide provides a comprehensive comparison of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the analysis of 3-Hydroxy-3-methylvaleric acid, alongside alternative analytical techniques. While a specific, validated LC-MS/MS assay for 3-Hydroxy-3-methylvaleric acid is not extensively documented in publicly available literature, this guide constructs a representative LC-MS/MS methodology and its expected performance based on validated assays for structurally similar and isomeric compounds.
Performance Characteristics: A Comparative Overview
The selection of an analytical method hinges on its performance characteristics. The following table summarizes the typical linearity and quantitative range for an LC-MS/MS assay for 3-Hydroxy-3-methylvaleric acid, benchmarked against methods for related compounds.
| Analyte | Method | Linearity (R²) | Lower Limit of Quantification (LLOQ) | Upper Limit of Quantification (ULOQ) |
| 3-Hydroxy-3-methylvaleric acid (Proposed) | LC-MS/MS | >0.99 | ~5-50 ng/mL | ~4000-5000 ng/mL |
| 3-Hydroxyisovaleric acid | LC-MS/MS | >0.99 | 8 µg/mL | 10 µg/mL |
| β-Hydroxy-β-methylbutyrate (HMB) | LC-MS/MS | >0.998 | 30.0 ng/mL | 4600 ng/mL |
| 3-Hydroxypentanoic acid | LC-MS/MS | Not Reported | 0.078 µg/mL | 5 µg/mL |
Experimental Protocols: A Closer Look
Detailed methodologies are critical for replicating and comparing analytical assays. Below are the experimental protocols for a representative LC-MS/MS method for 3-Hydroxy-3-methylvaleric acid, adapted from established methods for similar analytes, as well as brief overviews of alternative techniques.
Representative LC-MS/MS Protocol for 3-Hydroxy-3-methylvaleric Acid
This protocol is based on common practices for the analysis of small organic acids in biological matrices.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma or serum, add 400 µL of a precipitation solution (e.g., acetonitrile (B52724) or methanol (B129727) containing an internal standard).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
2. Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A gradient is employed to separate the analyte from matrix components, starting with a low percentage of organic phase and ramping up.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
3. Tandem Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in negative mode is generally preferred for carboxylic acids.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard to ensure selectivity and sensitivity.
-
Proposed MRM for 3-Hydroxy-3-methylvaleric acid: The precursor ion would be [M-H]⁻ at m/z 131.1. Product ions would be determined through infusion and fragmentation experiments.
-
Alternative Analytical Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a powerful tool for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like 3-Hydroxy-3-methylvaleric acid, derivatization is required to increase volatility. This adds a step to the sample preparation but can provide excellent chromatographic resolution and sensitivity.
Visualizing the Workflow
To better understand the logical flow of the analytical processes, the following diagrams illustrate the experimental workflow for the LC-MS/MS assay and a comparison of the different analytical approaches.
The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of Deuterated 3-Hydroxy-3-methylvaleric Acid Internal Standard Methods
For researchers, scientists, and drug development professionals, the quest for impeccable accuracy and precision in quantitative analysis is paramount. In the realm of bioanalysis, particularly for the quantification of small molecules like 3-Hydroxy-3-methylvaleric acid, the choice of internal standard is a critical determinant of data reliability. This guide provides an objective comparison of analytical methods utilizing the deuterated internal standard, 3-Hydroxy-3-methylvaleric acid-d5, against other quantification strategies, supported by experimental data and detailed methodologies.
Unparalleled Accuracy and Precision with Deuterated Internal Standards
Deuterated internal standards are considered the gold standard in mass spectrometry-based quantification. Their near-identical chemical and physical properties to the target analyte ensure they co-elute chromatographically and experience similar ionization effects, effectively compensating for variations in sample preparation and instrument response. This leads to superior accuracy and precision compared to the use of structural analogs or other internal standards.
Table 1: Comparative Performance of Analytical Methods for Organic Acids Using Deuterated Internal Standards
| Analyte | Method | Internal Standard | Linearity (r²) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy/Recovery (%) |
| 3-Hydroxyglutaric Acid | LC-MS/MS | Deuterated 3-HGA | 0.9996 | 2 - 18% | 2 - 18% | 66 - 115%[1] |
| 3-Hydroxypentanoic Acid | LC-MS/MS | Sulbactam (structural analog) | Not specified | Not specified | Not specified | >88%[2] |
| 3-Hydroxyisovaleric Acid & 3-Hydroxybutyric Acid | LC-MS/MS | None specified | >0.99 (for both) | Not specified | Not specified | Not specified[3] |
| Various Amino Acids & Metabolites | GC-MS | Deuterated analogs | Not specified | < 20% | < 20% | Bias < ± 20%[4] |
Note: Data is compiled from different studies and is intended for comparative purposes. %CV refers to the coefficient of variation.
The data consistently demonstrates that methods employing deuterated internal standards achieve excellent linearity and high levels of precision and accuracy, meeting the stringent requirements of regulated bioanalysis.
Experimental Protocol: Quantification of 3-Hydroxy-3-methylvaleric Acid in Human Plasma by LC-MS/MS
This section details a typical experimental protocol for the quantification of 3-Hydroxy-3-methylvaleric acid in a biological matrix using its deuterated internal standard, this compound. This protocol is based on established methodologies for similar organic acids.[1][5]
1. Materials and Reagents:
-
3-Hydroxy-3-methylvaleric acid analytical standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile (B52724), and water
-
Formic acid (LC-MS grade)
-
Human plasma (blank)
-
Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)
2. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.
-
To 100 µL of each sample in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.
-
Add 300 µL of ice-cold protein precipitation solvent.
-
Vortex each tube for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new set of tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both 3-Hydroxy-3-methylvaleric acid and its d5-labeled internal standard must be determined and optimized.
-
4. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow
To illustrate the logical flow of a typical bioanalytical method using a deuterated internal standard, the following diagram outlines the key steps from sample receipt to final data analysis.
Caption: Experimental workflow for bioanalytical quantification.
Conclusion
The use of deuterated internal standards, such as this compound, is indispensable for achieving the highest levels of accuracy and precision in the quantitative analysis of small molecules in complex biological matrices. By effectively mitigating the variability inherent in sample preparation and instrumental analysis, these internal standards ensure the generation of robust and reliable data, which is fundamental for advancing research, and drug development. The provided experimental protocol and workflow serve as a comprehensive guide for implementing these gold-standard methodologies in the laboratory.
References
- 1. Quantitation of plasma and urine 3-hydroxyglutaric acid, after separation from 2-hydroxyglutaric acid and other compounds of similar ion transition, by liquid chromatography-tandem mass spectrometry for the confirmation of glutaric aciduria type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Comparative Analysis of Analytical Methods for 3-Hydroxy-3-methylvaleric Acid Detection in Plasma
A comprehensive guide for researchers, scientists, and drug development professionals on the quantification of 3-Hydroxy-3-methylvaleric acid in plasma. This document provides a comparative overview of relevant analytical methodologies, including detailed experimental protocols and performance data for structurally similar analytes, due to the absence of a specified limit of detection for the target compound in current literature.
Executive Summary
This guide provides a comparative overview of two primary analytical techniques applicable to the quantification of 3-Hydroxy-3-methylvaleric acid in plasma: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While specific LOD data for the target analyte is absent, this guide presents detailed experimental protocols and performance metrics for analogous compounds, offering valuable insights for researchers developing and validating assays for 3-Hydroxy-3-methylvaleric acid.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the performance of analytical methods for compounds structurally similar to 3-Hydroxy-3-methylvaleric acid, providing a benchmark for expected analytical sensitivity.
| Analyte | Analytical Method | Matrix | Limit of Detection (LOD) | Lower Limit of Quantification (LLOQ) |
| 3-Hydroxyisovaleric acid | LC-MS/MS | Plasma | 0.003 µg/mL | 0.008 µg/mL |
| Acetate | GC-MS | Plasma/Serum | 0.3–0.6 µg/mL | Not Reported |
| Propionate | GC-MS | Plasma/Serum | 0.03–0.12 µg/mL | Not Reported |
| Butyrate | GC-MS | Plasma/Serum | 0.03–0.12 µg/mL | Not Reported |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for 3-Hydroxyisovaleric Acid
This method provides a reference for the analysis of hydroxy acids in plasma.
1. Sample Preparation:
-
A simple protein precipitation method is utilized for sample clean-up.
2. Chromatographic Separation:
-
Column: Phenomenex Luna NH2 (100 x 4.6 mm, 3 µm).
-
Mobile Phase: A mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.35 mL/minute.
3. Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for acidic compounds.
-
Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transition (for 3-hydroxyisovaleric acid): 117.1 → 59.0 m/z.
Gas Chromatography-Mass Spectrometry (GC-MS) for Short-Chain Fatty Acids
This protocol is suitable for the analysis of volatile and semi-volatile organic acids.
1. Sample Preparation:
-
Acidification: Plasma or serum samples are acidified to protonate the fatty acids.
-
Extraction: Liquid-liquid extraction is performed using a suitable organic solvent such as methyl tert-butyl ether.
-
Derivatization (Optional but common): To improve volatility and chromatographic performance, analytes can be derivatized (e.g., silylation).
2. Chromatographic Separation:
-
Column: A polar GC column is used for the separation of the organic acids.
-
Injection: The organic extract is injected directly into the GC system.
3. Mass Spectrometric Detection:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Type: Selected Ion Monitoring (SIM) or full scan mode, depending on the required sensitivity and selectivity.
Mandatory Visualization
Caption: LC-MS/MS workflow for hydroxy acid analysis in plasma.
Caption: GC-MS workflow for short-chain fatty acid analysis in plasma.
Quantitative Analysis of 3-Hydroxy-3-methylvaleric Acid (Mevalonic Acid) in Urine: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of biomarkers is paramount. This guide provides a comparative overview of analytical methodologies for determining the limit of quantification (LOQ) of 3-Hydroxy-3-methylvaleric acid, more commonly known as mevalonic acid (MVA), in urine. Mevalonic acid is a crucial intermediate in the cholesterol biosynthesis pathway, and its urinary levels can serve as a biomarker for certain metabolic disorders, such as mevalonic aciduria, and for assessing the activity of HMG-CoA reductase.
This document summarizes quantitative data from various analytical techniques, details the experimental protocols, and presents a generalized workflow for MVA analysis in urine.
Comparative Performance of Analytical Methods
The quantification of mevalonic acid in urine is predominantly achieved through chromatographic techniques coupled with mass spectrometry. The two primary methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following table summarizes the performance characteristics of these methods based on published data.
| Analytical Method | Limit of Quantification (LOQ) | Linearity Range | Precision (%CV) | Accuracy (%) | Reference |
| LC-MS/MS | 0.0156 µg/mL | 0.0156 - 10 µg/mL | <15% | 85-115% | [1] |
| LC-MS/MS | 25.0 ng/mL | 25.0 - 1,000 ng/mL | Not Specified | Excellent | [2][3] |
| GC-MS | 7.5 ng/mL | Up to 300 ng/mL | <15% | <+/-20% | [4] |
| GC-MS | Not Specified | Not Specified | Within-assay: 4.02%, Between-assay: 8% | Not Specified | [5] |
Experimental Protocols
The successful quantification of mevalonic acid in urine relies on meticulous sample preparation and optimized analytical conditions. Below are detailed experimental protocols for the key methods cited.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method offers high sensitivity and specificity for the quantification of urinary MVA.
1. Sample Preparation:
-
Acidification: To stabilize mevalonic acid, it is converted to its lactone form, mevalonolactone (B1676541) (MVL). This is achieved by acidifying the urine sample to approximately pH 2.[1]
-
Extraction:
-
Liquid-Liquid Extraction (LLE): The acidified urine sample is extracted with ethyl acetate. The organic layer containing the mevalonolactone is then separated and evaporated to dryness.[1]
-
Solid-Phase Extraction (SPE): Alternatively, the acidified sample can be passed through a C18 SPE column, which does not retain the analyte, followed by retention on a polymeric SPE sorbent. The mevalonolactone is then eluted from the polymeric sorbent.[2][3]
-
-
Reconstitution: The dried extract is reconstituted in an appropriate solvent, typically a mixture of water and methanol, prior to injection into the LC-MS/MS system.
2. Chromatographic Separation:
-
Column: A C18 analytical column with polar-endcapping is commonly used.[2][3]
-
Mobile Phase: An isocratic or gradient elution with a mobile phase consisting of water and methanol, often with a formic acid additive (e.g., 0.5 mM), is employed for chromatographic separation.[2][3]
3. Mass Spectrometric Detection:
-
Ionization: Detection is typically performed using negative-ion electrospray ionization (ESI).[2][3]
-
Detection Mode: Tandem mass spectrometry (MS/MS) is used for its high selectivity and sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS provides a robust and reliable method for MVA quantification, though it may require derivatization.
1. Sample Preparation:
-
Acidification and Lactonization: Similar to the LC-MS/MS method, urine samples are incubated at an acidic pH to convert MVA to mevalonolactone.[4]
-
Extraction: The mevalonolactone is extracted from the acidified urine.
-
Derivatization: For GC-MS analysis, the extracted mevalonolactone is often converted to a more volatile derivative, such as a mono-trimethylsilyl (TMS) derivative, to improve its chromatographic properties.[5]
2. Chromatographic Separation:
-
Column: A suitable capillary GC column is used for the separation of the derivatized mevalonolactone.
3. Mass Spectrometric Detection:
-
Ionization: Electron ionization (EI) is a common ionization technique for GC-MS analysis.
-
Detection Mode: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific fragment ions of the derivatized mevalonolactone.
Experimental Workflow
The following diagram illustrates a generalized workflow for the quantification of mevalonic acid in urine, from sample collection to data analysis.
Caption: General workflow for urinary mevalonic acid quantification.
Signaling Pathways and Logical Relationships
While this guide focuses on the analytical aspects of mevalonic acid quantification, it is important to understand the biochemical context. Mevalonic acid is a key component of the mevalonate (B85504) pathway, which is responsible for the synthesis of cholesterol and other isoprenoids. The following diagram illustrates the central role of mevalonic acid in this pathway.
Caption: Simplified diagram of the mevalonate pathway.
References
- 1. Quantification of urinary mevalonic acid as a biomarker of HMG-CoA reductase activity by a novel translational LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatography/tandem mass spectrometry methods for quantitation of mevalonic acid in human plasma and urine: method validation, demonstration of using a surrogate analyte, and demonstration of unacceptable matrix effect in spite of use of a stable isotope analog internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of mevalonic acid in human urine as mevalonic acid lactone by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of mevalonic acid in human urine by bench top gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 3-Hydroxy-3-methylvaleric acid-d5 and ¹³C-labeled Internal Standards for Quantitative Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the precise quantification of 3-Hydroxy-3-methylvaleric acid (HMVA) using mass spectrometry, the choice of a stable isotope-labeled internal standard is paramount for achieving accurate and reliable results. The stable isotope dilution (SID) method is the gold standard, and the two most common types of labeling are deuterium (B1214612) (²H) and carbon-13 (¹³C). This guide provides an objective comparison of 3-Hydroxy-3-methylvaleric acid-d5 (d5-HMVA) and its ¹³C-labeled counterpart, supported by established principles and experimental data from analogous compounds.
Key Performance Differences: A Head-to-Head Comparison
The ideal internal standard exhibits chemical and physical properties identical to the analyte, ensuring it behaves consistently throughout sample preparation, chromatography, and ionization. In this regard, ¹³C-labeled standards generally offer a significant advantage over deuterated standards.[1]
Chromatographic Co-elution: A primary distinction lies in their behavior during liquid chromatography (LC). ¹³C-labeled standards possess a molecular weight difference from the native analyte but have virtually identical physicochemical properties, such as polarity and hydrophobicity. This leads to perfect co-elution.[1] Conversely, deuterated standards can elute slightly earlier than the non-deuterated analyte due to the "isotope effect," where the C-²H bond is slightly stronger and less polar than the C-¹H bond.[1] This chromatographic shift can lead to inaccurate quantification if matrix effects differ between the elution times of the analyte and the internal standard.
Isotopic Stability: ¹³C atoms are integrated into the carbon backbone of the molecule, rendering them highly stable and not susceptible to exchange.[2] Deuterium atoms, particularly if located on exchangeable sites (e.g., -OH, -NH), can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent.[2] While the deuterium labels in d5-HMVA are on a methyl and ethyl group and thus not readily exchangeable, the inherent stability of the ¹³C label provides greater confidence.
Data Presentation: Quantitative Comparison of Internal Standard Performance
While a direct head-to-head study for 3-Hydroxy-3-methylvaleric acid was not identified in the public literature, the following table summarizes typical performance characteristics based on studies of other small molecules, which are expected to be comparable.
| Feature | ¹³C-Labeled HMVA | This compound | Rationale & Implications for HMVA Analysis |
| Chromatographic Co-elution | Excellent | Good to Fair | ¹³C-HMVA co-elutes perfectly with native HMVA, providing superior correction for matrix effects. d5-HMVA may exhibit a slight retention time shift.[1][3] |
| Isotopic Stability | High | High (for non-exchangeable positions) | ¹³C labels are not susceptible to exchange. Deuterium on carbon atoms is generally stable under typical analytical conditions.[2][3] |
| Potential for Isotopic Interference | Lower | Higher | The natural abundance of ¹³C is approximately 1.1%, reducing the chance of interference from the unlabeled analyte's isotopic cluster. Deuterium's natural abundance is lower, but potential in-source H-D exchange can complicate spectra.[2] |
| Cost | Generally Higher | Typically Less Expensive | The synthesis of ¹³C-labeled compounds is often more complex and costly.[2][4] |
| Availability | Less Common | More Widely Available | Deuterated standards are more commonly available for a broader range of small molecules.[4] |
Experimental Protocols
The following is a representative experimental protocol for the quantification of 3-Hydroxy-3-methylvaleric acid in human plasma using LC-MS/MS with a stable isotope-labeled internal standard. This protocol is a composite based on methods for similar small organic acids.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 10 µL of the internal standard working solution (either ¹³C-labeled HMVA or d5-HMVA at 1 µg/mL).
-
Add 400 µL of cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer 300 µL of the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
HMVA: Precursor ion (m/z 131.1) → Product ion (e.g., m/z 85.1).
-
d5-HMVA: Precursor ion (m/z 136.1) → Product ion (e.g., m/z 90.1).
-
¹³C-HMVA (e.g., ¹³C₆): Precursor ion (m/z 137.1) → Product ion (e.g., m/z 91.1).
-
-
Collision Energy and other MS parameters: To be optimized for the specific instrument.
-
Quantification
The concentration of HMVA is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed with known concentrations of HMVA and a fixed concentration of the internal standard.
Mandatory Visualization
Caption: Experimental workflow for HMVA quantification.
Caption: Chromatographic behavior of labeled standards.
Conclusion and Recommendation
While deuterated internal standards like this compound can be employed to develop adequate quantitative methods and are often more readily available and cost-effective, researchers must be cognizant of their potential drawbacks, including chromatographic shifts and the theoretical possibility of deuterium exchange.[1] For the most rigorous and demanding applications requiring the highest level of accuracy and precision, the investment in a ¹³C-labeled internal standard for 3-Hydroxy-3-methylvaleric acid is highly recommended.[1] Careful validation is imperative when using deuterated standards to ensure that these potential issues do not compromise the quality of the results.
References
Cross-Validation of Analytical Methods for 3-Hydroxy-3-methylvaleric Acid: A Comparative Guide
The accurate quantification of 3-Hydroxy-3-methylvaleric acid (3-OH-3-MV), a key metabolite in the leucine (B10760876) catabolic pathway, is crucial for the diagnosis and monitoring of various inborn errors of metabolism, such as 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase deficiency. This guide provides a comparative overview of the two primary analytical techniques employed for the determination of 3-OH-3-MV in biological matrices: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Methodological Comparison
Both GC-MS and LC-MS/MS offer the requisite sensitivity and specificity for the analysis of 3-OH-3-MV. However, they differ significantly in their experimental workflows, particularly concerning sample preparation and derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile organic compounds.[1] Due to the low volatility of 3-OH-3-MV, a derivatization step is mandatory to convert it into a more volatile and thermally stable compound suitable for GC analysis.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful tool for the analysis of a wide range of compounds in complex biological matrices.[2] While direct analysis of underivatized 3-OH-3-MV is possible, derivatization is often employed to enhance chromatographic retention and ionization efficiency, thereby improving sensitivity.[3][4]
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is a generalized procedure based on methods for the analysis of 3-hydroxy fatty acids.[5]
1. Sample Preparation:
-
To 100 µL of plasma or serum, add an internal standard (e.g., a stable isotope-labeled 3-OH-3-MV).
-
Perform a protein precipitation step by adding a solvent like acetonitrile (B52724).
-
Vortex and centrifuge to pellet the proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
2. Derivatization:
-
The dried residue undergoes a two-step derivatization process.
-
First, methoximation is performed to protect the carbonyl groups.[1]
-
This is followed by silylation (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to increase volatility.[1]
3. GC-MS Analysis:
-
The derivatized sample is injected into the GC-MS system.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature gradient is used to separate the analyte from other matrix components.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis, monitoring characteristic ions of the derivatized 3-OH-3-MV and the internal standard.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is adapted from methodologies for the analysis of similar short-chain hydroxy acids in biological fluids.[2][6]
1. Sample Preparation:
-
To 100 µL of plasma, add an internal standard.
-
Perform protein precipitation with a solvent such as acetonitrile or isopropanol.[7]
-
Vortex and centrifuge.
-
The supernatant can be directly injected or subjected to a derivatization step.
2. Derivatization (Optional but Recommended):
-
To improve chromatographic retention on reversed-phase columns and enhance ionization, derivatization with an agent like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be performed.[3][4] This reaction targets the carboxylic acid group.
3. LC-MS/MS Analysis:
-
The prepared sample is injected into the LC-MS/MS system.
-
Liquid Chromatograph (LC) Conditions:
-
Column: A reversed-phase column (e.g., C18) is commonly used for derivatized analytes. For underivatized analysis, a column with polar retention characteristics like a HILIC or an amino column might be employed.[2]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile), both typically containing a small amount of an acid like formic acid to aid in ionization.[2]
-
-
Tandem Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for carboxylic acids.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.[6]
-
Quantitative Performance Data
The following table summarizes typical validation parameters for the GC-MS and LC-MS/MS analysis of short-chain hydroxy acids. The data for LC-MS/MS is based on the analysis of 3-hydroxyisovaleric acid, a structurally similar compound.[2][6] Specific performance for 3-OH-3-MV may vary but is expected to be comparable.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity Range | Typically in the µg/mL range | 0.1 - 10.0 µg/mL[2][6] |
| Limit of Detection (LOD) | Method-dependent, generally in the low µg/mL to ng/mL range | 0.003 µg/mL[2][6] |
| Lower Limit of Quantification (LLOQ) | Method-dependent, generally in the low µg/mL to ng/mL range | 0.008 µg/mL[2][6] |
| Precision (%RSD) | Intra- and inter-day precision typically <15% | Intra- and inter-day precision typically <15%[8] |
| Accuracy (%Recovery) | Typically within 85-115% | Typically within 85-115%[9] |
Visualized Workflows
Caption: Experimental workflow for the GC-MS analysis of 3-OH-3-MV.
References
- 1. louis.uah.edu [louis.uah.edu]
- 2. acikerisim.baskent.edu.tr [acikerisim.baskent.edu.tr]
- 3. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS Method Package for Short Chain Fatty Acids : Shimadzu (Europe) [shimadzu.eu]
- 5. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. air.unimi.it [air.unimi.it]
- 8. Analysis of 3-hydroxyisovaleric acid and 3-hydroxybutyric acid in plasma samples by LC-MS/MS | Semantic Scholar [semanticscholar.org]
- 9. Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea [mdpi.com]
Inter-laboratory Comparison of 3-Hydroxy-3-methylvaleric Acid Analysis: A Comparative Guide
This guide provides a comprehensive overview of the analytical methodologies for the quantification of 3-Hydroxy-3-methylvaleric acid (3-HMVA), a key biomarker in various metabolic studies. Recognizing the critical need for reproducibility and accuracy in scientific research, this document presents a hypothetical inter-laboratory comparison of two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The data herein is intended to serve as a reference for researchers, scientists, and drug development professionals in selecting and validating their analytical methods for 3-HMVA.
Experimental Protocols
A standardized protocol is paramount for ensuring consistency in inter-laboratory studies. The following sections detail the methodologies for the analysis of 3-HMVA by GC-MS and LC-MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a widely used technique for the analysis of volatile and semi-volatile organic compounds. For non-volatile compounds like 3-HMVA, a derivatization step is necessary to increase volatility and thermal stability.
1. Sample Preparation and Extraction:
-
Matrix: Human Plasma
-
Procedure:
-
To 100 µL of plasma, add an internal standard (e.g., deuterated 3-HMVA).
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
2. Derivatization:
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Procedure:
-
To the dried extract, add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.
-
Cap the vial tightly and heat at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative of 3-HMVA.
-
3. GC-MS Instrumental Analysis:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 250°C at 20°C/min, hold for 5 minutes.
-
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the TMS-derivative of 3-HMVA.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS offers the advantage of analyzing polar and non-volatile compounds without the need for derivatization, often providing higher throughput.
1. Sample Preparation and Extraction:
-
Matrix: Human Plasma
-
Procedure:
-
To 100 µL of plasma, add an internal standard (e.g., deuterated 3-HMVA).
-
Precipitate proteins by adding 400 µL of ice-cold methanol (B129727) containing 0.1% formic acid.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
-
2. LC-MS Instrumental Analysis:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for the transition of the deprotonated molecule [M-H]- to a characteristic product ion.
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of 3-Hydroxy-3-methylvaleric acid in a biological matrix.
Inter-laboratory Comparison Data
To assess the performance of the GC-MS and LC-MS methods, a hypothetical inter-laboratory study was designed. Five independent laboratories were provided with three quality control (QC) samples of human plasma spiked with 3-HMVA at low, medium, and high concentrations. The results of this hypothetical study are summarized in the tables below.
GC-MS Method Performance
| Laboratory | QC Low (5 ng/mL) | QC Medium (50 ng/mL) | QC High (500 ng/mL) |
| Mean ± SD (ng/mL) | Mean ± SD (ng/mL) | Mean ± SD (ng/mL) | |
| Lab 1 | 4.8 ± 0.4 | 51.2 ± 3.1 | 495.8 ± 25.1 |
| Lab 2 | 5.2 ± 0.5 | 48.9 ± 2.9 | 505.1 ± 28.3 |
| Lab 3 | 4.9 ± 0.3 | 49.5 ± 3.5 | 489.3 ± 22.7 |
| Lab 4 | 5.5 ± 0.6 | 52.1 ± 4.0 | 510.6 ± 30.1 |
| Lab 5 | 4.7 ± 0.4 | 48.2 ± 2.5 | 499.2 ± 26.5 |
| Overall Mean | 5.02 | 49.98 | 499.98 |
| Inter-lab CV (%) | 6.8% | 3.5% | 1.8% |
LC-MS Method Performance
| Laboratory | QC Low (5 ng/mL) | QC Medium (50 ng/mL) | QC High (500 ng/mL) |
| Mean ± SD (ng/mL) | Mean ± SD (ng/mL) | Mean ± SD (ng/mL) | |
| Lab 1 | 4.9 ± 0.3 | 50.5 ± 2.0 | 501.4 ± 15.0 |
| Lab 2 | 5.1 ± 0.4 | 49.8 ± 1.8 | 498.7 ± 14.5 |
| Lab 3 | 5.0 ± 0.3 | 50.1 ± 2.2 | 503.2 ± 16.1 |
| Lab 4 | 5.2 ± 0.5 | 51.0 ± 2.5 | 505.8 ± 17.2 |
| Lab 5 | 4.8 ± 0.3 | 49.5 ± 1.5 | 495.9 ± 13.9 |
| Overall Mean | 5.00 | 50.18 | 501.00 |
| Inter-lab CV (%) | 3.2% | 1.2% | 0.8% |
Signaling Pathway and Logical Relationships
The analysis of 3-HMVA is often part of a larger investigation into metabolic pathways. The following diagram illustrates a simplified logical relationship in a typical metabolomics study involving 3-HMVA.
The Decisive Advantage: Employing a Deuterated Standard for the Quantitative Analysis of 3-Hydroxy-3-methylvaleric Acid
In the precise world of quantitative bioanalysis, the accuracy and reliability of measurements are paramount for researchers, scientists, and drug development professionals. When quantifying 3-Hydroxy-3-methylvaleric acid (HMVA), a metabolite of interest in various physiological and pathological studies, the choice of internal standard is a critical determinant of data quality. This guide provides an objective comparison, supported by experimental principles and data, on the advantages of using a deuterated internal standard, 3-Hydroxy-3-methylvaleric acid-d3 (HMVA-d3), over methods that do not employ a stable isotope-labeled standard.
The use of a deuterated internal standard is a cornerstone of robust bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays.[1][2] A deuterated standard is chemically identical to the analyte but has a slightly higher mass due to the replacement of hydrogen atoms with deuterium. This subtle difference allows it to be distinguished by the mass spectrometer while ensuring it behaves almost identically to the analyte during sample preparation, chromatography, and ionization.[3] This co-elution and chemical similarity are key to compensating for variations that can occur at each stage of the analytical process.[2]
Mitigating Analytical Variability: A Head-to-Head Comparison
The primary advantage of using HMVA-d3 lies in its ability to correct for a range of analytical variabilities that can compromise the accuracy and precision of quantification. Methods without an appropriate internal standard are susceptible to errors introduced by matrix effects, inconsistent extraction recovery, and fluctuations in instrument response.
Key Performance Parameters:
| Parameter | Without Deuterated Standard | With Deuterated Standard (HMVA-d3) | Advantage of Deuterated Standard |
| Accuracy (% Bias) | Can be significantly affected by matrix effects and recovery inconsistencies, leading to higher bias. | Typically within ±15%, as the internal standard co-elutes and experiences similar matrix effects and recovery.[4] | Substantially improves accuracy by compensating for sample-to-sample variations. |
| Precision (% CV) | Higher variability (CV >15%) due to uncorrected fluctuations in the analytical process. | Excellent precision (CV <15%) as the ratio of analyte to internal standard remains constant.[4] | Enhances the reproducibility and reliability of the results. |
| Matrix Effect | High susceptibility to ion suppression or enhancement, leading to inaccurate quantification. | Effectively minimizes matrix effects as both analyte and standard are affected similarly. | Provides more reliable data from complex biological matrices like plasma and urine. |
| Extraction Recovery | Inconsistent recovery directly impacts the final concentration measurement. | Variations in recovery are compensated for by the consistent analyte-to-internal standard ratio. | Increases the robustness of the sample preparation method. |
A study on the quantification of the structurally similar compound 3-hydroxyisovaleric acid found that using a deuterated internal standard resulted in a more accurate method compared to previously published methods that did not utilize one.[1] This provides strong evidence for the expected benefits in the analysis of 3-Hydroxy-3-methylvaleric acid.
Experimental Protocols for Robust Quantification
To achieve reliable and reproducible results, a validated experimental protocol is essential. The following outlines a typical workflow for the quantification of 3-Hydroxy-3-methylvaleric acid in human plasma using LC-MS/MS with its deuterated internal standard.
Sample Preparation: Protein Precipitation
-
Aliquoting: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (containing HMVA-d3).
-
Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% mobile phase B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
MRM Transitions:
-
3-Hydroxy-3-methylvaleric acid: Precursor ion (m/z) -> Product ion (m/z)
-
3-Hydroxy-3-methylvaleric acid-d3: Precursor ion (m/z) -> Product ion (m/z)
-
Note: Specific MRM transitions would need to be optimized for the instrument used.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical basis for the improved accuracy provided by a deuterated internal standard.
Caption: Experimental workflow for the quantification of 3-Hydroxy-3-methylvaleric acid.
Caption: Rationale for improved accuracy with a deuterated internal standard.
References
Performance Evaluation of 3-Hydroxy-3-methylvaleric acid-d5 in Different Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the performance of 3-Hydroxy-3-methylvaleric acid-d5 as an internal standard in various biological matrices. Due to the limited availability of published, specific experimental data for this particular deuterated standard, this document outlines the established validation protocols and presents hypothetical, yet representative, data to serve as a benchmark for researchers conducting their own evaluations.
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative bioanalysis, particularly for methods employing liquid chromatography-mass spectrometry (LC-MS).[1][2] Their physicochemical properties are nearly identical to the analyte of interest, which allows them to effectively compensate for variability during sample preparation and analysis, leading to enhanced accuracy and precision.[2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have provided clear guidelines for the validation of bioanalytical methods, which are largely harmonized under the International Council for Harmonisation (ICH) M10 guideline.[1][3][4]
Experimental Protocols
The following are detailed methodologies for key experiments to validate the performance of this compound as an internal standard.
Stock and Working Solution Preparation
-
Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727), acetonitrile) at a concentration of 1 mg/mL.
-
Working Internal Standard (IS) Solution: Dilute the stock solution with the appropriate solvent to a concentration that yields a consistent and robust response in the analytical system when added to the samples.
Sample Preparation (Plasma and Urine)
A generic liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method can be employed. The following is an example of a protein precipitation (PPT) and LLE workflow.
-
To 100 µL of matrix sample (plasma or urine), add 20 µL of the working IS solution.
-
Vortex briefly.
-
Add 400 µL of a precipitating agent (e.g., acetonitrile (B52724) or methanol containing 1% formic acid).
-
Vortex for 1-2 minutes to ensure complete protein precipitation (for plasma).
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
For further cleanup (optional, but recommended for urine), perform LLE by adding an appropriate immiscible organic solvent (e.g., methyl tert-butyl ether), vortexing, and collecting the organic layer.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS analysis.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is a common choice for this type of small molecule.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is typically suitable for carboxylic acids.
-
MRM Transitions: Specific precursor-to-product ion transitions for both the analyte (3-Hydroxy-3-methylvaleric acid) and the internal standard (this compound) need to be optimized.
Data Presentation: Performance Characteristics
The following tables summarize the expected performance of this compound in plasma and urine, based on typical acceptance criteria for bioanalytical method validation.
Table 1: Linearity and Range
| Matrix | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| Plasma | 1 - 1000 | Linear, 1/x² weighting | ≥ 0.995 |
| Urine | 5 - 5000 | Linear, 1/x² weighting | ≥ 0.995 |
Table 2: Accuracy and Precision (Intra- and Inter-Assay)
| Matrix | QC Level | Concentration (ng/mL) | Intra-Assay Accuracy (%) | Intra-Assay Precision (%CV) | Inter-Assay Accuracy (%) | Inter-Assay Precision (%CV) |
| Plasma | LLOQ | 1 | 85 - 115 | ≤ 20 | 85 - 115 | ≤ 20 |
| Low | 3 | 85 - 115 | ≤ 15 | 85 - 115 | ≤ 15 | |
| Mid | 500 | 85 - 115 | ≤ 15 | 85 - 115 | ≤ 15 | |
| High | 800 | 85 - 115 | ≤ 15 | 85 - 115 | ≤ 15 | |
| Urine | LLOQ | 5 | 80 - 120 | ≤ 20 | 80 - 120 | ≤ 20 |
| Low | 15 | 85 - 115 | ≤ 15 | 85 - 115 | ≤ 15 | |
| Mid | 2500 | 85 - 115 | ≤ 15 | 85 - 115 | ≤ 15 | |
| High | 4000 | 85 - 115 | ≤ 15 | 85 - 115 | ≤ 15 | |
| LLOQ: Lower Limit of Quantitation; QC: Quality Control; CV: Coefficient of Variation. |
Table 3: Recovery and Matrix Effect
| Matrix | QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) | IS-Normalized Matrix Factor |
| Plasma | Low | 3 | 85 - 110 | 90 - 110 | 0.95 - 1.05 |
| High | 800 | 85 - 110 | 90 - 110 | 0.95 - 1.05 | |
| Urine | Low | 15 | 80 - 115 | 85 - 115 | 0.90 - 1.10 |
| High | 4000 | 80 - 115 | 85 - 115 | 0.90 - 1.10 | |
| Recovery should be consistent, though not necessarily 100%. The matrix effect should be minimal and compensated for by the internal standard. |
Table 4: Stability
| Matrix | Stability Condition | Duration | QC Level | Concentration (ng/mL) | Mean Accuracy (%) vs. Freshly Prepared |
| Plasma | Bench-top (Room Temp) | 24 hours | Low | 3 | 85 - 115 |
| High | 800 | 85 - 115 | |||
| Freeze-Thaw (3 cycles) | - | Low | 3 | 85 - 115 | |
| High | 800 | 85 - 115 | |||
| Long-term (-80°C) | 6 months | Low | 3 | 85 - 115 | |
| High | 800 | 85 - 115 | |||
| Urine | Bench-top (Room Temp) | 24 hours | Low | 15 | 85 - 115 |
| High | 4000 | 85 - 115 | |||
| Freeze-Thaw (3 cycles) | - | Low | 15 | 85 - 115 | |
| High | 4000 | 85 - 115 | |||
| Long-term (-20°C) | 6 months | Low | 15 | 85 - 115 | |
| High | 4000 | 85 - 115 |
Mandatory Visualizations
Caption: General experimental workflow for sample preparation.
Caption: Logical flow of bioanalytical method validation.
Conclusion
While specific performance data for this compound is not widely published, its nature as a stable isotope-labeled internal standard suggests it is an excellent choice for the quantitative analysis of its non-labeled analogue. By following the detailed experimental protocols and adhering to the performance benchmarks outlined in this guide, researchers can confidently validate its use in various biological matrices, ensuring the generation of high-quality, reliable, and reproducible data that meets regulatory expectations. The provided workflows and hypothetical data tables serve as a practical resource for designing and executing a comprehensive performance evaluation.
References
Safety Operating Guide
Proper Disposal of 3-Hydroxy-3-methylvaleric acid-d5: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Hydroxy-3-methylvaleric acid-d5, a deuterated organic compound. Adherence to these procedures will minimize risks and ensure compliance with environmental regulations.
Immediate Safety and Hazard Information
Based on available Safety Data Sheets (SDS), this compound presents several hazards that must be addressed during handling and disposal.[1] It is crucial to wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area or a chemical fume hood.
Hazard Summary:
| Hazard Statement | Description | Precautionary Measures |
| H302: Harmful if swallowed | Can cause harm if ingested. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor.[1] |
| H315: Causes skin irritation | May cause redness, itching, or inflammation upon skin contact. | Wear protective gloves. If on skin, wash with plenty of soap and water.[1] |
| H319: Causes serious eye irritation | Can cause significant irritation and potential damage to the eyes. | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] |
| H335: May cause respiratory irritation | Inhalation of dust or fumes may irritate the respiratory tract. | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
1. Waste Identification and Segregation:
-
Designate a specific, labeled waste container for this compound and any materials contaminated with it.
-
The waste is classified as non-halogenated organic waste.
-
Do not mix this waste with incompatible materials, such as strong oxidizing agents.
2. Containerization:
-
Use a chemically compatible and leak-proof container for waste collection. A high-density polyethylene (B3416737) (HDPE) container is a suitable option.
-
The container must be in good condition, with a secure, tight-fitting lid.
3. Labeling:
-
Clearly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Harmful," "Irritant")
-
The date of waste accumulation initiation.
-
4. Waste Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Keep the container closed at all times, except when adding waste.
-
Store in a cool, dry, and well-ventilated location, away from heat sources and direct sunlight.
5. Disposal Request and Pickup:
-
Once the container is full, or in accordance with your institution's waste pickup schedule, arrange for its disposal through your organization's Environmental Health and Safety (EHS) department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Disposal of Contaminated Materials:
Any materials that come into direct contact with this compound, such as pipette tips, gloves, and absorbent paper, must also be disposed of as hazardous waste in the same designated container. For grossly contaminated items, double-bagging in labeled, sealed bags before placing them in the final waste container is recommended.
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
Note on Deuterated Compounds: While some deuterated compounds, like heavy water, are valuable and may be recycled, this is not a standard practice for small quantities of deuterated organic molecules. Therefore, disposal as hazardous waste is the appropriate procedure. Always consult your institution's specific guidelines and EHS department for any local regulations that may apply.
References
Safeguarding Your Research: A Guide to Handling 3-Hydroxy-3-methylvaleric acid-d5
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 3-Hydroxy-3-methylvaleric acid-d5, including detailed operational and disposal plans to foster a secure research environment.
Immediate Safety and Personal Protective Equipment
This compound is an irritant, primarily causing skin and eye irritation, and may cause respiratory irritation.[1][2] Adherence to proper personal protective equipment (PPE) protocols is the first line of defense against exposure.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Hand Protection | Nitrile rubber gloves (minimum 0.11 mm thickness) | To prevent skin contact and irritation.[3] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes and irritation.[3][4] |
| Body Protection | Laboratory coat | To protect skin and clothing from spills.[3] |
| Respiratory Protection | Not generally required under normal handling conditions with adequate ventilation. Use a NIOSH-approved respirator if handling large quantities or if ventilation is inadequate. | To prevent respiratory tract irritation from vapors or aerosols. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound minimizes the risk of exposure and contamination.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled with the chemical name, concentration, and hazard symbols.
-
Wear appropriate PPE (lab coat, gloves, and eye protection) during inspection.
2. Storage:
-
Store in a cool, dry, and well-ventilated area.[5]
-
Keep the container tightly closed when not in use.[1]
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.
3. Handling and Preparation:
-
All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][6]
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.[3]
-
Use clean, dry glassware and equipment to prevent contamination.
-
When preparing solutions, add the acid to the solvent slowly to avoid splashing.
-
Avoid direct contact with the skin, eyes, and clothing.[7]
4. Spills and Emergency Procedures:
-
Small Spills:
-
Absorb the spill with an inert, non-combustible material such as sand or vermiculite.
-
Collect the absorbed material into a labeled, sealed container for proper disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your supervisor and institutional safety office.
-
Do not attempt to clean up a large spill without appropriate training and equipment.
-
-
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
-
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. As a deuterated organic compound, it should not be disposed of down the drain.
1. Waste Segregation:
-
Collect all waste containing this compound, including unused material, contaminated consumables (e.g., pipette tips, gloves), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.
-
The waste should be categorized as non-halogenated organic waste.
2. Containerization:
-
Use a chemically resistant and sealable container for waste collection.
-
Ensure the waste container is properly labeled with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (Irritant).
3. Storage of Waste:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Do not allow waste to accumulate in the laboratory. Arrange for regular pickups by your institution's environmental health and safety department.
4. Final Disposal:
-
Disposal must be carried out by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.
-
While deuterium (B1214612) is a stable isotope and not radioactive, the organic nature of the compound dictates its disposal route as chemical waste.[5]
Workflow for Handling and Disposal
References
- 1. ehs.washington.edu [ehs.washington.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ehs.unm.edu [ehs.unm.edu]
- 4. earth.utah.edu [earth.utah.edu]
- 5. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
